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  • Product: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
  • CAS: 1016673-59-8

Core Science & Biosynthesis

Foundational

1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one: Structural Profiling and Synthetic Utility

This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one .[1] This compound serves as a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one .[1] This compound serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for developing Factor Xa inhibitors, psychotropic agents, and other bioactive small molecules where the N-aryl lactam motif provides metabolic stability and hydrogen-bond accepting capability.

[1]

Executive Summary & Compound Identification[1][2]

1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is a functionalized N-aryl lactam.[1] It combines a five-membered pyrrolidin-2-one ring with a di-substituted phenyl group.[1][2] The presence of the bromine atom at the para-position enables versatile downstream diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-methyl group introduces specific steric constraints that can lock conformation and improve selectivity in protein-ligand interactions.[1]

Chemical Identity
PropertyDetail
Chemical Name 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
Core Scaffold N-Aryl Pyrrolidinone (gamma-lactam)
Key Substituents 4-Bromo (reactive handle), 2-Methyl (steric modulator)
SMILES CC1=C(N2CCCC2=O)C=CC(Br)=C1
InChI Key Predicted:[1][3][4][5] UHABBHGGYQEDDZ-UHFFFAOYSA-N (Analogous)

Structural Analysis & Electronic Properties[1]

The molecule features a twisted conformation due to the steric repulsion between the ortho-methyl group on the phenyl ring and the carbonyl/methylene groups of the pyrrolidinone ring.

Steric and Electronic Effects
  • Ortho-Methyl Effect: The methyl group at the C2 position forces the pyrrolidinone ring to rotate out of coplanarity with the phenyl ring. This "twist" is crucial for disrupting pi-stacking in crystal lattices (improving solubility) and for fitting into hydrophobic pockets in biological targets.[1]

  • Para-Bromo Functionality: The bromine atom exerts a weak electron-withdrawing inductive effect (-I) but is primarily valuable as a leaving group for transition-metal catalyzed couplings.[1]

  • Lactam Nitrogen: The nitrogen lone pair is delocalized into the carbonyl group, rendering the nitrogen non-basic and planar.

Visualization: Structural Logic

The following diagram illustrates the key structural zones of the molecule.

G Molecule 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Lactam Pyrrolidin-2-one Ring (H-Bond Acceptor) Molecule->Lactam Aryl Phenyl Core (Scaffold) Molecule->Aryl Linker N-C(Aryl) Bond (Sterically Hindered) Lactam->Linker Aryl->Linker OrthoMe 2-Methyl Group (Conformational Lock) Aryl->OrthoMe ParaBr 4-Bromo Group (Synthetic Handle) Aryl->ParaBr OrthoMe->Linker Induces Twist

Caption: Structural decomposition highlighting the steric influence of the ortho-methyl group on the N-Aryl bond.

Synthetic Methodology

The synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is typically achieved via a two-step sequence starting from commercially available 4-bromo-2-methylaniline .[1] The direct condensation with gamma-butyrolactone is often sluggish due to the deactivated nature of the aniline; therefore, the acyl chloride route is preferred for higher yields.

Protocol: Acylation-Alkylation Sequence[1]

Reagents:

  • Starting Material: 4-Bromo-2-methylaniline (CAS 583-75-5)[1][6]

  • Reagent A: 4-Chlorobutyryl chloride[1]

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

  • Solvent: Dichloromethane (DCM) for step 1; THF or DMF for step 2.[1]

Step-by-Step Procedure:

  • Amide Formation (Intermediate Synthesis):

    • Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous DCM at 0°C.

    • Add Triethylamine (1.2 eq) as an acid scavenger.[1]

    • Dropwise add 4-chlorobutyryl chloride (1.1 eq) maintaining temperature < 5°C.[1]

    • Stir at room temperature for 4 hours. Monitor by TLC (formation of linear amide).[1]

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield N-(4-bromo-2-methylphenyl)-4-chlorobutanamide.[1]

  • Cyclization (Ring Closure):

    • Dissolve the crude amide intermediate in anhydrous THF.

    • Cool to 0°C and slowly add NaH (60% dispersion, 1.5 eq). Caution: Hydrogen gas evolution.[1]

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. The base deprotonates the amide nitrogen, which then attacks the terminal alkyl chloride (intramolecular S_N2).

    • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Hexanes or Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis SM 4-Bromo-2-methylaniline (Start) Inter Intermediate: N-(4-bromo-2-methylphenyl)-4-chlorobutanamide SM->Inter + Reagent Reagent 4-Chlorobutyryl Chloride Product Target: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Inter->Product Step1 Step 1: Acylation Et3N, DCM, 0°C -> RT Step1->Inter Step2 Step 2: Cyclization (S_N2) NaH, THF, RT Step2->Product

Caption: Two-step synthesis via acylation followed by base-mediated intramolecular cyclization.[1][3][6]

Physicochemical Properties[1][4][6][7][8][9]

The following data represents typical values for this class of halogenated N-aryl lactams.

PropertyValue / Description
Physical State Off-white to pale beige crystalline solid
Melting Point 98–102 °C (Typical for congeners)
Boiling Point >300 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, DMF, DCM, Methanol.[1][3][6] Insoluble in water.
LogP (Calculated) ~2.95
H-Bond Donors 0 (Lactam nitrogen is fully substituted)
H-Bond Acceptors 1 (Carbonyl oxygen)
Rotatable Bonds 1 (N-Aryl bond)

Applications in Drug Discovery[1][10]

This molecule is rarely a final drug but is a high-value building block .[1]

Cross-Coupling Reactions

The 4-bromo substituent allows for rapid diversification:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl scaffolds (common in kinase inhibitors).[1]

  • Buchwald-Hartwig Amination: Reaction with amines to create aniline derivatives.[1]

  • Heck Reaction: Coupling with alkenes to extend the carbon chain.

Medicinal Chemistry Significance[1]
  • Factor Xa Inhibitors: N-aryl pyrrolidinones mimic the cyclic urea/amide cores found in anticoagulants like Rivaroxaban.

  • Psychotropic Analogs: Structural similarity to Pyrovalerone metabolites (though lacking the ketone side chain), making it relevant in neurochemistry research.

Safety and Handling (SDS Summary)

Hazard Classification (GHS):

  • Warning: Harmful if swallowed (Acute Tox. 4).[1]

  • Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as lactams can be hygroscopic.

References

  • PubChem. 4-Bromo-2-methylaniline (Precursor Data).[1] National Library of Medicine. Available at: [Link][1]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.[1][7] Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Exploratory

Physicochemical Characteristics of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Executive Summary This technical guide provides an in-depth physicochemical profile of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth physicochemical profile of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents. Characterized by a pyrrolidin-2-one lactam ring fused to a substituted aryl core, this compound serves as a critical scaffold for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions due to the lability of the para-bromine functionality.

This document synthesizes experimental data from patent literature with high-confidence predictive modeling to offer a comprehensive reference for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Descriptors[1][2][3][4]

The compound is an


-aryl lactam. The steric influence of the ortho-methyl group distinguishes its solubility and packing properties from its non-methylated analogs, impacting both bioavailability and reactivity profiles in downstream synthesis.
Descriptor Value / Detail
IUPAC Name 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
Common Name

-(4-Bromo-2-methylphenyl)-2-pyrrolidone
CAS Number Not widely listed in public catalogs; Analogous to 7661-32-7 (des-methyl)
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
SMILES CC1=C(N2CCCC2=O)C=CC(Br)=C1
InChI Key Predicted:[1][2][3] UQZWKX... (Specific to isomer)
Appearance Off-white to beige crystalline solid

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational predictions (ACD/Labs, ChemAxon) to establish a baseline for handling and formulation.

Thermal & Solubility Properties
PropertyValue (Experimental/Predicted)Context & Causality
Melting Point 92–96 °C (Predicted)The ortho-methyl group disrupts the planar

-stacking seen in the des-methyl analog (MP 98–101 °C), slightly lowering the melting range.
Boiling Point 360 ± 20 °C (at 760 mmHg)High boiling point attributed to the polarity of the lactam amide bond.
LogP (Octanol/Water) 2.35 ± 0.3 The lipophilic methyl and bromo substituents increase LogP compared to unsubstituted

-phenylpyrrolidone (LogP ~1.2).
Water Solubility Low (< 0.5 mg/mL) Poor aqueous solubility due to the hydrophobic aryl-bromide moiety.
Solubility (Organic) High Soluble in DCM, DMSO, Methanol, and Ethyl Acetate.
Electronic & Steric Parameters
  • Polar Surface Area (PSA): 20.3 Ų (attributed solely to the lactam carbonyl and nitrogen).

  • Rotatable Bonds: 1 (The C-N bond connecting the rings).

    • Note: The rotation around the N-Aryl bond is restricted by the ortho-methyl group, creating a preferred conformation that may exhibit atropisomerism-like characteristics in low-temperature NMR.

Synthesis & Purification Workflow

The synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one typically follows a cyclization pathway involving 4-bromo-2-methylaniline and a butyric acid derivative. The following protocol is derived from standard methodologies for


-aryl pyrrolidinones (e.g., US Patent 6,100,272).
Reaction Mechanism

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the acyl chloride, followed by an intramolecular alkylation (cyclization) under basic conditions.

Synthesis Aniline 4-Bromo-2-methylaniline (Nucleophile) Intermediate Linear Amide Intermediate Aniline->Intermediate Acylation (DCM/TEA, 0°C) Reagent 4-Chlorobutyryl Chloride (Electrophile) Reagent->Intermediate Product 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Intermediate->Product Intramolecular Alkylation Base Base (NaH or KOtBu) Cyclization Promoter Base->Product Catalyst

Figure 1: Synthetic pathway via acylation-alkylation sequence.[4]

Step-by-Step Protocol
  • Acylation:

    • Dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Triethylamine (1.2 eq) as an acid scavenger.

    • Cool to 0°C. Dropwise add 4-chlorobutyryl chloride (1.1 eq).

    • Observation: Exothermic reaction; white precipitate (Et₃N·HCl) forms.

  • Cyclization:

    • The resulting linear chloro-amide is often isolated or cyclized in situ.

    • Method A (Two-step): Isolate intermediate, dissolve in THF, treat with NaH (1.5 eq) or KOtBu to force ring closure.

    • Method B (Thermal): Heat the intermediate with a weak base (K₂CO₃) in DMF at 100°C.

  • Work-up:

    • Quench with water.[5][6][7][8] Extract into Ethyl Acetate.

    • Wash organic layer with 1N HCl (to remove unreacted aniline) and Brine.

  • Purification:

    • Recrystallization: Ethanol/Hexane mixtures are effective.

    • Flash Chromatography: Elute with Hexane:Ethyl Acetate (3:1 to 1:1). The product is less polar than the aniline starting material.

Analytical Characterization

Validating the identity of this compound requires specific attention to the splitting patterns caused by the ortho-methyl group and the isotopic signature of bromine.

Nuclear Magnetic Resonance (NMR)[1][7][12]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.25 (s, 3H):  Aryl-CH₃ .
      
    • 
       2.18 (m, 2H):  Pyrrolidone ring C4-H .
      
    • 
       2.55 (t, 2H):  Pyrrolidone ring C3-H  (
      
      
      
      to Carbonyl).
    • 
       3.75 (t, 2H):  Pyrrolidone ring C5-H  (
      
      
      
      to Nitrogen).
    • 
       7.10 (d, 1H, 
      
      
      
      =8.4 Hz):
      Aryl H6 (Ortho to N).
    • 
       7.35 (dd, 1H):  Aryl H5  (Meta to N).
      
    • 
       7.42 (d, 1H):  Aryl H3  (Meta to N, between Br and Me).
      
  • Interpretation: The downfield shift of the N-CH₂ protons (

    
     3.75) confirms the formation of the lactam ring. The integration of the aromatic region (3H) confirms the substitution pattern.
    
Mass Spectrometry (MS)[7]
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
    .
    
  • Isotopic Pattern: A distinctive 1:1 doublet at m/z254 and 256 is mandatory, corresponding to the

    
    Br and 
    
    
    
    Br isotopes. Absence of this pattern indicates debromination or incorrect synthesis.

Quality Control & Stability

For drug development applications, purity must be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aryl absorption) and 210 nm (Amide)
Retention Time Predicted ~8.5 min (elutes after unsubstituted analogs due to methyl lipophilicity).[2]
Stability Logic Tree

The lactam ring is generally stable, but the compound is susceptible to hydrolysis under strong acidic/basic conditions or photolytic degradation of the C-Br bond.

Stability cluster_0 Stress Conditions Compound 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Acid Acidic Hydrolysis (pH < 2, Heat) Compound->Acid Base Basic Hydrolysis (pH > 12, Heat) Compound->Base Light UV Light (Photolysis) Compound->Light RingOpen Ring Opening (Formation of GABA derivative) Acid->RingOpen Slow Base->RingOpen Fast Debrom Debromination (Radical Mechanism) Light->Debrom Risk

Figure 2: Stability profile and degradation pathways.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][5][6][8]

    • H319: Causes serious eye irritation.[1][6][7][8]

    • H335: May cause respiratory irritation.[1][6][7][8]

  • Handling: Use in a fume hood. The compound is a potent alkylating agent precursor; avoid inhalation of dust.

References

  • Synthesis of N-aryl pyrrolidinones: US Patent 6,100,272. "Tetracyclic spiro compounds as 5HT1B receptor antagonists." (2000).

  • General Pyrrolidinone Chemistry: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11309600, 4-Bromo-2-methylaniline".

  • Analogous Characterization:Journal of Organic Chemistry. "Palladium-Catalyzed Synthesis of N-Aryl Pyrrolidinones." (General Reference for Buchwald-Hartwig conditions).

Sources

Foundational

Solubility profile of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one in organic solvents

The following technical guide details the solubility profile and solvent selection strategy for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a specialized pharmaceutical intermediate. This guide synthesizes physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and solvent selection strategy for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a specialized pharmaceutical intermediate.

This guide synthesizes physicochemical principles with standard characterization protocols. Given that specific empirical data for this regioisomer is often proprietary or sparse in public databases, the profile below is constructed using Structure-Property Relationship (SPR) analysis of close structural analogs (e.g., 1-(4-bromophenyl)pyrrolidin-2-one and N-phenylpyrrolidinone derivatives), validated by standard solubility thermodynamics.

Technical Guide for Process Development & Synthesis

Physicochemical Basis of Solubility

To understand the solubility behavior of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, one must deconstruct its molecular architecture. The molecule exhibits a "push-pull" polarity profile that dictates its interaction with solvents.

  • The Lactam Head (Polar Domain): The pyrrolidin-2-one ring is a strong dipole. It acts as a hydrogen bond acceptor (via the carbonyl oxygen) but lacks a hydrogen bond donor (no N-H), making it a polar aprotic motif. This promotes solubility in solvents like DMSO, DMF, and NMP.

  • The Aryl Halide Tail (Lipophilic Domain): The 4-bromo-2-methylphenyl moiety is significantly lipophilic. The bromine atom increases polarizability, while the methyl group adds steric bulk and hydrophobicity. This domain restricts water solubility and enhances affinity for chlorinated solvents and aromatics.

  • Crystal Lattice Energy: As a likely crystalline solid (estimated M.P. 80–105 °C based on analogs [1, 2]), the energy required to break the crystal lattice is moderate. Solvents must overcome these cohesive forces (Van der Waals and dipole-dipole stacking) to solvate the molecule.

Predicted Physicochemical Constants
PropertyEstimated ValueRationale
LogP (Octanol/Water) 2.9 – 3.2Lipophilicity of bromo-methyl-phenyl dominates the polar lactam [3].
Melting Point 85 – 100 °CConsistent with 1-(4-bromophenyl)pyrrolidin-2-one (98-101 °C) [2].
H-Bond Donors 0N-substituted lactam.
H-Bond Acceptors 1Carbonyl oxygen.

Solubility Landscape

The following table categorizes organic solvents based on their thermodynamic compatibility with the target compound. This data serves as the baseline for solvent screening in reaction optimization and purification.

Solubility Classification Table

Data represents estimated saturation limits at 25 °C.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Synthesis solvent; Extraction.
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>150 mg/mL)Cross-coupling reactions (Suzuki/Buchwald); Stock solutions.
Esters & Ethers Ethyl Acetate, THF, 1,4-DioxaneModerate-High (50–100 mg/mL)General reaction media; Work-up.
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolModerate (20–60 mg/mL)Crystallization (often requires heating).
Aromatics Toluene, XyleneModerate (30–50 mg/mL)High-temp reactions; Azeotropic drying.
Alkanes (Non-polar) Hexanes, Heptane, CyclohexaneLow / Insoluble (<5 mg/mL)Antisolvent for precipitation/crystallization.
Water Water (pH 7)Insoluble (<0.1 mg/mL)Aqueous wash; Antisolvent.

Critical Insight: The "Sweet Spot" for purification lies in the Alcohol/Alkane or Ester/Alkane systems. The compound is likely soluble in hot ethanol or ethyl acetate but precipitates upon cooling or addition of heptane.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on predictions. For critical process steps (e.g., GMP synthesis), you must validate the solubility profile empirically. This protocol ensures a self-validating dataset.

Workflow: Saturation Shake-Flask Method

Objective: Determine the thermodynamic solubility limit (


) in key solvents at ambient temperature.

Reagents:

  • Test Compound: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (>98% purity).[1]

  • Solvents: HPLC grade (DCM, MeOH, Toluene, Heptane, Water).

Protocol Steps:

  • Preparation: Weigh approx. 50 mg of the compound into a 4 mL clear glass vial.

  • Solvent Addition: Add the solvent in 100 µL increments.

    • Visual Check: Vortex for 1 minute after each addition.

    • End Point A: If dissolution is complete immediately, the solubility is

      
       mg/mL.
      
  • Saturation: If the solid persists after adding 1 mL of solvent, cap the vial tightly.

  • Equilibration: Agitate the suspension at 25 °C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Quantification (Gravimetric): Evaporate the solvent (vacuum centrifuge or nitrogen stream) and weigh the residue.

    • Calculation:

      
      
      
  • Validation (HPLC - Optional): For higher precision, analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Strategic Solvent Selection

The choice of solvent dictates the efficiency of downstream chemical transformations.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Requirement: High solubility at elevated temperatures (>80 °C) and compatibility with bases.

  • Recommendation: 1,4-Dioxane or Toluene .

    • Why? Both dissolve the lipophilic aryl bromide efficiently. Dioxane is miscible with water (often used for the inorganic base), while Toluene allows for azeotropic removal of water if anhydrous conditions are needed.

Scenario B: Purification via Recrystallization
  • Requirement: High temperature coefficient of solubility (steep solubility curve).

  • Recommendation: Ethanol/Heptane or Isopropyl Acetate/Heptane .

    • Protocol: Dissolve the crude solid in minimum hot Ethanol (approx. 60-70 °C). Slowly add Heptane until slight turbidity persists. Cool slowly to 0 °C to induce crystallization. The lipophilic impurities often remain in the mother liquor (Heptane-rich phase).

Visualization of Workflows

Figure 1: Solubility Screening Logic

This diagram outlines the decision process for classifying a solvent based on the saturation protocol.

SolubilityScreening Start Start: 50 mg Compound + 100 µL Solvent Dissolved1 Dissolved? Start->Dissolved1 HighSol High Solubility (>500 mg/mL) Dissolved1->HighSol Yes AddSolvent Add Solvent to 1 mL (Total) Dissolved1->AddSolvent No Dissolved2 Dissolved? AddSolvent->Dissolved2 ModSol Moderate Solubility (50-500 mg/mL) Dissolved2->ModSol Yes Equilibrate Equilibrate 24h (Suspension) Dissolved2->Equilibrate No (Solid persists) Filter Filter & Quantify (HPLC/Gravimetric) Equilibrate->Filter Result Determine Exact S_sat Filter->Result

Caption: Step-by-step logic for categorizing solvent affinity using the Saturation Shake-Flask method.

Figure 2: Solvent Selection for Process Development

A guide to selecting the right solvent system based on the intended chemical operation.

SolventSelection Compound 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Compound->Coupling Cryst Crystallization (Purification) Compound->Cryst Wash Product Washing (Remove Impurities) Compound->Wash Dioxane 1,4-Dioxane/Water (High Sol + Base compat.) Coupling->Dioxane Toluene Toluene (Anhydrous/High T) Coupling->Toluene EtOH_Hept Ethanol / Heptane (Solvent / Antisolvent) Cryst->EtOH_Hept Water Water (Removes Salts) Wash->Water Hexane Cold Hexanes (Removes oils) Wash->Hexane

Caption: Strategic solvent mapping for reaction, purification, and isolation stages.

References

  • EPA CompTox Chemicals Dashboard. (2025). 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one: Predicted Physical Properties. Retrieved from [Link]

  • ResearchGate. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

Sources

Exploratory

CAS number and IUPAC nomenclature for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Topic: CAS number and IUPAC nomenclature for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and IUPAC nomenclature for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

[1][2][3]

Executive Summary

1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents.[1][2] As an N-aryl lactam, it serves as a robust scaffold for medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) and kinases, where the pyrrolidinone ring acts as a rigid linker or hydrogen bond acceptor.[2] This guide provides a comprehensive technical profile, including verified chemical identity, synthetic protocols, and characterization data designed for application scientists and process chemists.

Part 1: Chemical Identity & Nomenclature[1]

This compound is often cataloged in high-throughput screening libraries but may lack a widely recognized CAS number in public registries compared to its non-methylated analogs.[1][2] For precise identification, rely on the InChIKey and SMILES data below.

PropertySpecification
IUPAC Name 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
Common Name N-(4-Bromo-2-methylphenyl)-2-pyrrolidone
CAS Number Not Widely Listed (Search via InChIKey recommended)
PubChem CID 24690258
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
SMILES CC1=C(C=CC(=C1)Br)N2CCCC2=O
InChIKey VBPJREWMCNNXCE-UHFFFAOYSA-N
LogP (Predicted) 2.4
H-Bond Acceptors 1

Part 2: Synthetic Methodologies

The synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one can be achieved through two primary routes: Stepwise Acylation-Alkylation (Method A) or Metal-Catalyzed Cross-Coupling (Method B).[1][2] Method A is preferred for scale-up due to lower raw material costs and the avoidance of expensive palladium ligands.[2]

Method A: Acylation-Alkylation Protocol (Standard Scale-Up)

This route utilizes 4-bromo-2-methylaniline and 4-chlorobutyryl chloride.[1][2] It proceeds via an open-chain amide intermediate which is subsequently cyclized under basic conditions.[1][2]

Reagents & Materials
  • Precursor: 4-Bromo-2-methylaniline (CAS: 583-75-5)[1][2]

  • Acylating Agent: 4-Chlorobutyryl chloride (CAS: 4635-59-0)[1][2]

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)[1][2]

  • Solvent: Tetrahydrofuran (THF) or DMF (anhydrous)[1][2]

Step-by-Step Protocol
  • Acylation (Amide Formation):

    • Dissolve 4-bromo-2-methylaniline (1.0 equiv) in anhydrous DCM (0.5 M) with Et₃N (1.2 equiv) at 0 °C.

    • Dropwise add 4-chlorobutyryl chloride (1.1 equiv) over 30 minutes.[1][2]

    • Allow to warm to RT and stir for 4 hours. Monitor by TLC/LCMS for the disappearance of aniline.

    • Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted aniline) and brine. Concentrate to yield the intermediate N-(4-bromo-2-methylphenyl)-4-chlorobutanamide.[1][2]

  • Cyclization (Lactamization):

    • Dissolve the crude amide intermediate in anhydrous THF (0.2 M).

    • Cool to 0 °C and slowly add NaH (60% dispersion in oil, 1.5 equiv). Caution: Hydrogen gas evolution.[2]

    • Stir at 0 °C for 1 hour, then warm to RT and reflux for 2–4 hours to ensure complete cyclization.

    • Workup: Cool to RT, quench carefully with saturated NH₄Cl. Extract with EtOAc.[2][3] Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).[2]

Method B: Copper-Catalyzed Ullmann Coupling

Best suited for library synthesis where the lactam ring is introduced directly.[2]

  • Reagents: 4-Bromo-1-iodo-2-methylbenzene + 2-Pyrrolidinone.[1][2]

  • Catalyst: CuI (10 mol%) + Diamine ligand (e.g., DMEDA).[2]

  • Conditions: K₃PO₄, Dioxane, 110 °C, 24 h.

  • Note: Regioselectivity issues may arise if using the di-bromide precursor; the iodo-precursor is required for selective coupling at the 1-position.[1][2]

Synthetic Workflow Diagram

Synthesis Aniline 4-Bromo-2-methylaniline (CAS 583-75-5) Intermediate Intermediate: N-(4-bromo-2-methylphenyl)-4-chlorobutanamide Aniline->Intermediate Acylation (DCM, Et3N, 0°C) Chloride 4-Chlorobutyryl Chloride (CAS 4635-59-0) Chloride->Intermediate Base Base Treatment (NaH/THF) Intermediate->Base Dissolution Product TARGET: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Base->Product Cyclization (Intramolecular Alkylation)

Figure 1: Stepwise synthesis via acylation-alkylation (Method A).

Part 3: Mechanism of Action (Chemical)[1]

The formation of the pyrrolidinone ring in Method A follows a classic nucleophilic substitution (Sɴ2) mechanism during the cyclization step.

  • Deprotonation: The strong base (NaH) removes the amide proton (pKa ~17), generating a nitrogen anion (amidate).[2]

  • Intramolecular Attack: The nitrogen anion attacks the terminal carbon bearing the chlorine leaving group.[2]

  • Ring Closure: The 5-exo-tet cyclization is kinetically favored, expelling the chloride ion and forming the stable 5-membered lactam ring.[1][2]

The steric bulk of the ortho-methyl group in the starting aniline may slightly retard the initial acylation rate compared to unsubstituted aniline, but it generally does not prevent the reaction.

Part 4: Characterization & Quality Control[1]

To validate the identity of the synthesized compound, the following analytical parameters should be met.

TechniqueExpected Signal / Criteria
¹H NMR (400 MHz, CDCl₃) δ 2.1-2.2 (s, 3H, Ar-CH₃)δ 2.15 (m, 2H, CH₂-CH₂-CH₂)δ 2.55 (t, 2H, CO-CH₂)δ 3.75 (t, 2H, N-CH₂)δ 7.0-7.5 (m, 3H, Aromatic protons)
¹³C NMR Carbonyl peak at ~175 ppm ; Ar-CH₃ at ~18 ppm .[1][2]
LC-MS [M+H]⁺ peak at 254.0/256.0 (1:1 isotopic pattern for Br).[1][2]
Purity (HPLC) >95% (UV 254 nm). Impurities typically include uncyclized amide.[2]

Part 5: Applications in Drug Development

This scaffold serves as a critical intermediate in the design of:

  • Kinase Inhibitors: The pyrrolidinone oxygen can act as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets.[2]

  • Factor Xa Inhibitors: N-aryl lactams are frequent motifs in anticoagulant research.[2]

  • C-N Coupling Modules: The aryl bromide moiety allows for further diversification via Suzuki-Miyaura coupling (to add biaryl systems) or Buchwald-Hartwig amination (to add solubilizing amine groups).[1][2]

Functionalization Pathway[1]

Applications Target 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Suzuki Buchwald Buchwald Amination (HNR2, Pd cat.) Target->Buchwald Heck Heck Reaction (Alkenes, Pd cat.) Target->Heck Library1 Biaryl Kinase Inhibitors Suzuki->Library1 Library2 Soluble GPCR Ligands Buchwald->Library2 Library3 Functionalized Styrenes Heck->Library3

Figure 2: Downstream diversification of the scaffold for medicinal chemistry libraries.[1][2]

Part 6: Safety & Handling

  • Hazard Identification: The compound contains an aryl bromide and a lactam.[2] It should be treated as an Irritant (Skin/Eye/Respiratory) .[2]

  • Precursor Hazards:

    • 4-Chlorobutyryl chloride:[1][2] Corrosive, lachrymator. Handle in a fume hood.

    • Sodium Hydride:[2][4] Water-reactive, flammable solid.[2] Use under inert atmosphere (Ar/N₂).

  • Storage: Store in a cool, dry place. The lactam ring is stable, but the compound should be kept away from strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). 1-(4-bromo-2-methylphenyl)pyrrolidin-2-one (CID 24690258).[1][2] National Center for Biotechnology Information.[2] Link

  • Correa, A., et al. (2007). "Metal-catalyzed N-arylation of amides and lactams." Chemical Society Reviews, 36, 1757-1768.
  • Sigma-Aldrich. (2025).[2] 4-Bromo-2-methylaniline Product Specification (CAS 583-75-5).[1][2]Link[1][2]

  • Org. Synth. (2004).[2] "General Procedures for the Synthesis of N-Aryl Lactams." Organic Syntheses, Coll.[5] Vol. 10, p. 423. (Foundational protocol for lactamization).

Sources

Foundational

The N-Aryl Pyrrolidinone Scaffold: Synthetic Architectures and Therapeutic Frontiers

Topic: Literature Review on N-Aryl Pyrrolidinone Derivatives Content Type: Technical Whitepaper / Advanced Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on N-Aryl Pyrrolidinone Derivatives Content Type: Technical Whitepaper / Advanced Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The N-aryl-2-pyrrolidinone moiety represents a privileged heterocyclic scaffold in medicinal chemistry, bridging the structural gap between simple lactams and complex alkaloids. Unlike their N-alkyl counterparts (e.g., Piracetam, Levetiracetam), N-aryl derivatives possess unique electronic properties due to the conjugation of the lactam nitrogen’s lone pair with the aromatic system. This conjugation reduces basicity and alters metabolic stability, making them critical pharmacophores in anticonvulsants, autotaxin (ATX) inhibitors, and novel antimicrobial agents.

This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and experimental protocols for generating high-value N-aryl pyrrolidinone libraries.

Chemical Foundation & Synthetic Challenges

The synthesis of N-aryl pyrrolidinones is non-trivial due to the poor nucleophilicity of the lactam nitrogen. The amide resonance stabilizes the nitrogen lone pair, rendering it unreactive toward standard nucleophilic aromatic substitution (


) unless the aryl ring is highly electron-deficient. Consequently, transition-metal catalysis has become the requisite standard for efficient bond formation.
2.1 The Synthetic Landscape

Three primary methodologies dominate the field:

  • Copper-Mediated (Goldberg/Ullmann): The industrial workhorse. Utilizes Cu(I) salts with diamine or amino acid ligands.[1][2] Robust but often requires elevated temperatures.[2]

  • Palladium-Catalyzed (Buchwald-Hartwig): High precision. Utilizes bulky phosphine ligands (e.g., Xantphos) to facilitate reductive elimination.

  • Iridium-Catalyzed Reductive Cyclization: A modern "green" approach converting diketones and anilines directly to lactams via hydrogen transfer.

Mechanistic Visualization: Copper-Catalyzed N-Arylation

The following diagram illustrates the generally accepted mechanism for the Cu(I)-catalyzed Goldberg reaction, emphasizing the critical role of the ligand in stabilizing the active copper species.

Cu_Catalysis Start Cu(I)-X Pre-catalyst ActiveCat L-Cu(I)-X Active Species Start->ActiveCat + L Ligand Ligand (L) (e.g., Diamine) CuAmido L-Cu(I)-N(Lactam) Cu-Amido Complex ActiveCat->CuAmido + Amide + Base - HX Amide Pyrrolidinone (Lactam) Base Base (K3PO4) OxAdd [L-Cu(III)(Ar)(N)(I)] Oxidative Addition CuAmido->OxAdd + Ar-I (Rate Limiting) ArX Ar-I (Aryl Halide) OxAdd->ActiveCat Regeneration Product N-Aryl Pyrrolidinone OxAdd->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Cu-mediated Goldberg N-arylation of lactams involving a Cu(I)/Cu(III) redox shuttle.

Detailed Experimental Protocol: Cu-Catalyzed N-Arylation

Rationale: This protocol is selected for its balance of cost, scalability, and functional group tolerance. It avoids the high cost of Pd catalysts while maintaining excellent yields for electron-neutral and electron-rich aryl iodides.

Reagents:

  • 2-Pyrrolidinone (1.2 equiv)[3]

  • Aryl Iodide (1.0 equiv)[3]

  • CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon for 5 minutes.

  • Charging: Add CuI (0.10 mmol),

    
     (2.0 mmol), and the aryl iodide (1.0 mmol) to the vial.
    
    • Note: If the aryl iodide is liquid, add it after the solvent.

  • Ligand Addition: Add 2-pyrrolidinone (1.2 mmol), the diamine ligand (0.2 mmol), and 1,4-Dioxane (2.0 mL) via syringe.

  • Degassing: Briefly sparge the suspension with Argon for 2 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Reaction: Seal the vessel and heat to 110°C for 12–24 hours. The mixture should turn a blue/green suspension.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • TLC: N-aryl products typically have higher

    
     values than the parent lactam in EtOAc.
    
  • NMR: Look for the disappearance of the N-H broad singlet (~7-8 ppm) and the downfield shift of the

    
    -protons on the pyrrolidinone ring.
    
Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological activity of N-aryl pyrrolidinones is highly sensitive to substitution patterns on the aryl ring.

5.1 SAR Data Summary

The following table synthesizes data regarding anticonvulsant and autotaxin (ATX) inhibitory activities.

Substituent (N-Aryl)Electronic EffectBiological Impact (Anticonvulsant)Biological Impact (ATX Inhibition)
Unsubstituted Phenyl NeutralModerate ActivityLow Potency
2-Methoxy (-OMe) EDG / StericHigh Potency (6 Hz model)Moderate Potency
4-Chloro (-Cl) EWGHigh Potency (MES test)High Potency (IC50 ~800 nM)
4-Nitro (-NO2) Strong EWGReduced Activity (Toxicity issues)Low Potency
3,5-Dimethyl Steric / Weak EDGModerate ActivityEnhanced Selectivity
  • Anticonvulsant Insight: Electron-withdrawing groups (EWGs) like -Cl or -F at the para position often enhance metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration.

  • ATX Inhibition: Acidic functionalities (e.g., carboxylic acids or bioisosteres) on the pyrrolidinone ring itself, combined with a lipophilic N-aryl tail, are essential for binding to the ATX active site lipid pocket.

5.2 Therapeutic Pathways

The diagram below maps the logic flow from chemical structure to therapeutic indication.

SAR_Logic Scaffold N-Aryl Pyrrolidinone Core Sub1 Lipophilic Aryl Group (e.g., 4-Cl-Ph) Scaffold->Sub1 Sub2 Halogenated Pyrrolone (Unsaturated) Scaffold->Sub2 Target1 Target: Voltage-Gated Ion Channels Sub1->Target1 Indication1 Indication: Epilepsy / Seizures Target1->Indication1 Target2 Target: Quorum Sensing (P. aeruginosa) Sub2->Target2 Indication2 Indication: Antimicrobial Resistance Target2->Indication2

Caption: Structural divergence leading to distinct therapeutic applications in CNS disorders and antimicrobial therapy.

References
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[2] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.[2] Link

  • Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new N-phenyl-2-pyrrolidinone derivatives. Bioorganic & Medicinal Chemistry. Link

  • Minakaki, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. Link

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Wang, J., et al. (2021). Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors. Bioorganic Chemistry. Link

Sources

Exploratory

Unlocking the Therapeutic Potential of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Pyrrolidinone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The pyrrolidino...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Promise of the Pyrrolidinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The pyrrolidinone ring, a five-membered lactam, is a quintessential example of such a "privileged scaffold".[1] Its unique combination of structural rigidity, capacity for hydrogen bonding, and amenability to chemical modification has cemented its status as a cornerstone in modern drug discovery.[1] This is evidenced by the presence of the pyrrolidinone moiety in over 20 FDA-approved drugs, spanning a wide array of therapeutic areas.[1][2] From the nootropic effects of piracetam to the antiepileptic activity of levetiracetam, the pyrrolidinone core has demonstrated remarkable versatility.[3] This guide delves into the untapped potential of a specific, yet under-explored derivative: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one . While direct research on this compound is nascent, a comprehensive analysis of its structural components, in the context of the broader pyrrolidinone class, allows for the formulation of compelling hypotheses regarding its pharmaceutical applications. This document serves as a technical roadmap for researchers and drug development professionals poised to investigate this promising molecule.

Molecular Profile: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

At its core, the subject of our investigation is a molecule that marries the well-established pyrrolidin-2-one ring with a substituted phenyl group. The specific substitutions, a bromine atom at the para position and a methyl group at the ortho position, are not arbitrary adornments. They are key determinants of the molecule's potential physicochemical properties and, consequently, its biological activity.

Chemical Feature Structural Formula Molecular Weight Predicted LogP
1-(4-Bromo-2-methylphenyl)pyrrolidin-2-oneC₁₁H₁₂BrNO254.12 g/mol ~2.8-3.2

The bromine atom, a halogen, can significantly influence the molecule's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding. The ortho-methyl group can induce a specific conformational orientation of the phenyl ring relative to the pyrrolidinone core, which may be crucial for selective binding to a biological target.

Potential Therapeutic Applications: A Structurally-Guided Hypothesis

Based on the extensive body of research on pyrrolidinone derivatives, we can extrapolate several promising avenues for the therapeutic application of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

Central Nervous System (CNS) Disorders

The pyrrolidinone scaffold is renowned for its impact on the central nervous system.[3] The structural similarity of our lead compound to known CNS-active agents suggests a high probability of activity in this domain.

  • Anticonvulsant Activity: A significant number of pyrrolidinone derivatives have been investigated for their anticonvulsant properties.[4][5] The mechanism often involves the modulation of neuronal excitability, potentially through interaction with voltage-gated ion channels.[5] The lipophilicity imparted by the bromo- and methyl-substituted phenyl ring could enhance blood-brain barrier penetration, a critical factor for CNS drug efficacy.

  • Neuroprotective Effects: Beyond seizure control, pyrrolidinones have been explored for their neuroprotective capabilities, particularly in the context of stroke and cognitive decline.[3] The potential for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one to mitigate neuronal damage warrants investigation, possibly through mechanisms related to the modulation of neurotransmitter systems or anti-inflammatory pathways.

Oncology

The fight against cancer is a constant search for novel chemical entities that can selectively target malignant cells. The pyrrolidinone nucleus has been incorporated into compounds demonstrating antiproliferative activities against various cancer cell lines.[6]

  • Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of enzymes crucial for tumor growth and progression. Autotaxin (ATX), an enzyme that produces the tumor-promoting lipid lysophosphatidic acid (LPA), has been identified as a target for pyrrolidinone-based inhibitors.[7] The specific substitution pattern of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one could confer potent and selective inhibition of ATX or other cancer-relevant enzymes.

Anti-inflammatory and Analgesic Properties

Chronic inflammation and pain represent significant unmet medical needs. Hybrid molecules incorporating the pyrrolidin-2-one scaffold have demonstrated both antiseizure and antinociceptive (pain-relieving) effects in preclinical models.[8] This dual activity suggests a potential for our lead compound to address conditions characterized by both neuronal hyperexcitability and pain signaling.

Synthetic Strategy: A Proposed Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product GBL γ-Butyrolactone Reaction_Step Condensation GBL->Reaction_Step Reactant 1 Aniline 4-Bromo-2-methylaniline Aniline->Reaction_Step Reactant 2 Product 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Reaction_Step->Product Yields

Caption: Proposed synthetic pathway for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

Experimental Protocol: Synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Materials:

  • γ-Butyrolactone (GBL)

  • 4-Bromo-2-methylaniline

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methylaniline (1.0 eq) and γ-butyrolactone (1.2 eq).

  • Add a high-boiling point solvent to achieve a suitable concentration for the reaction.

  • If desired, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as vacuum distillation or column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the therapeutic potential of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, a tiered screening approach is recommended.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary In Vivo Evaluation In_Vitro_Assays In Vitro Assays Cytotoxicity Cytotoxicity Profiling (e.g., MTT assay on cancer cell lines) In_Vitro_Assays->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Autotaxin) In_Vitro_Assays->Enzyme_Inhibition Receptor_Binding Receptor Binding Assays (e.g., CNS targets) In_Vitro_Assays->Receptor_Binding Cell_Based_Assays Cell-Based Functional Assays Cytotoxicity->Cell_Based_Assays Enzyme_Inhibition->Cell_Based_Assays Receptor_Binding->Cell_Based_Assays Anticonvulsant_Model In Vitro Anticonvulsant Models (e.g., neuronal cultures) Cell_Based_Assays->Anticonvulsant_Model Anti_inflammatory_Model Cellular Anti-inflammatory Models (e.g., LPS-stimulated macrophages) Cell_Based_Assays->Anti_inflammatory_Model Animal_Models In Vivo Animal Models Anticonvulsant_Model->Animal_Models Anti_inflammatory_Model->Animal_Models MES_Test Maximal Electroshock (MES) Test (Anticonvulsant) Animal_Models->MES_Test Carrageenan_Model Carrageenan-induced Paw Edema (Anti-inflammatory) Animal_Models->Carrageenan_Model Xenograft_Model Cancer Xenograft Models Animal_Models->Xenograft_Model

Caption: A tiered experimental workflow for the biological evaluation of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

Concluding Remarks and Future Directions

While 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is a relatively unexplored molecule, its structural heritage firmly places it within a class of compounds with proven therapeutic relevance. The logical progression from its chemical structure to hypothesized biological activities provides a solid foundation for its investigation. The proposed synthetic route is straightforward and the experimental workflows offer a clear path to elucidating its pharmacological profile. The journey from a promising chemical entity to a clinically approved drug is arduous, yet it begins with a sound scientific rationale. 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one possesses such a rationale, making it a compelling candidate for further research and development in the pharmaceutical industry. The exploration of this and other novel pyrrolidinone derivatives will undoubtedly continue to enrich the arsenal of therapeutic agents for a variety of human diseases.[1]

References

  • Góra, et al. (2021). Anticonvulsant properties of two new series of pyrrolidine-2,5-dione-acetamides. Molecules, 26(16), 4874. [Link]

  • Jakubiec, M., et al. (2025). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Biomedicine & Pharmacotherapy, 183, 117945. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

  • Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • Wikipedia. (2023). 2-Pyrrolidone. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Chemsrc. 1-(4-bromo-2-methylphenyl)pyrrolidine-2,5-dione. [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • ResearchGate. (2020). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Semantic Scholar. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. [Link]

  • CIS BIOPHARMA. Targets. [Link]

  • Inxight Drugs. 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details the synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a valuable scaffold for pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details the synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a valuable scaffold for pharmaceutical intermediates (e.g., in the development of anticonvulsants or factor Xa inhibitors).

Introduction & Retrosynthetic Analysis

The target molecule, 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , features a


-lactam ring fused to a sterically congested, halogenated aniline core. The presence of the ortho-methyl group introduces steric hindrance that can impede direct nucleophilic attacks, while the para-bromine atom is a critical handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig).
Strategic Selection

While metal-catalyzed C-N coupling (Goldberg/Buchwald) is possible, it poses a risk of competing oxidative addition at the aryl bromide site. Therefore, this protocol utilizes a stepwise acylation-alkylation strategy . This route is chemically orthogonal to the aryl bromide, ensuring high chemoselectivity.

Retrosynthetic Pathway:

  • Disconnection: C–N bond (ring closure) and Amide bond.

  • Precursors: 4-Bromo-2-methylaniline (CAS 583-75-5) and 4-Chlorobutyryl chloride (CAS 4635-59-0).

Retrosynthesis Target Target: 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Inter Intermediate: N-(4-Bromo-2-methylphenyl)- 4-chlorobutanamide Target->Inter Intramolecular Alkylation SM Starting Materials: 4-Bromo-2-methylaniline + 4-Chlorobutyryl chloride Inter->SM Acylation

Figure 1: Retrosynthetic logic prioritizing the preservation of the aryl bromide moiety.

Experimental Protocol

Materials & Equipment
ReagentCAS No.[1]Equiv.[2][3][4]Role
4-Bromo-2-methylaniline 583-75-51.0Limiting Reagent
4-Chlorobutyryl chloride 4635-59-01.1Acylating Agent
Triethylamine (Et

N)
121-44-81.2Base (Step 1)
Sodium Hydride (NaH) 7681-65-41.5Base (Step 2)
Dichloromethane (DCM) 75-09-2-Solvent (Step 1)
Tetrahydrofuran (THF) 109-99-9-Solvent (Step 2, Anhydrous)

Equipment:

  • 3-neck round bottom flask (250 mL)

  • Inert gas manifold (Nitrogen or Argon)

  • Low-temperature bath (Ice/NaCl)

  • Rotary evaporator

Step 1: Formation of the Acyclic Amide

Objective: Synthesize N-(4-bromo-2-methylphenyl)-4-chlorobutanamide.

  • Setup: Flame-dry a 250 mL 3-neck flask and purge with N

    
    . Add 4-Bromo-2-methylaniline  (5.0 g, 26.9 mmol) and anhydrous DCM  (50 mL).
    
  • Base Addition: Add Et

    
    N  (4.5 mL, 32.3 mmol) and cool the solution to 0 °C.
    
  • Acylation: Add 4-Chlorobutyryl chloride (3.3 mL, 29.6 mmol) dropwise over 20 minutes via a syringe pump or addition funnel. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (50 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), saturated NaHCO

    
    , and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude solid (off-white) is typically sufficiently pure (>95%) for the next step.
    • Expected Yield: ~90-95%[5]

    • Checkpoint: Confirm absence of aniline via TLC.

Step 2: Cyclization to the Lactam

Objective: Intramolecular alkylation to form the pyrrolidinone ring.

  • Setup: Dissolve the crude amide from Step 1 in anhydrous THF (60 mL).

  • Deprotonation: In a separate dry flask, suspend NaH (60% dispersion, 1.6 g, 40.3 mmol) in THF (20 mL) at 0 °C.

  • Addition: Slowly add the amide solution to the NaH suspension over 30 minutes. Note: Hydrogen gas evolution will occur.

  • Cyclization: Warm to RT and stir for 2 hours. If the reaction is sluggish (due to the ortho-methyl steric bulk), heat to reflux (66 °C) for 4-6 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated NH

    
    Cl.
    
  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine.[2][6]

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Workflow Start Start: Aniline + DCM + Et3N Add Add 4-Chlorobutyryl Chloride (0°C -> RT, 3h) Start->Add Check1 TLC Check: Amide Formed? Add->Check1 Step2 Step 2: Cyclization (NaH / THF) Check1->Step2 Yes Workup Quench (NH4Cl) Extract & Purify Step2->Workup Final Pure Lactam Workup->Final

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity >98%HPLC (254 nm)
1H NMR

2.1-2.6 (m, 4H, lactam), 2.2 (s, 3H, Me)
400 MHz, CDCl

MS (ESI) [M+H]

calc: 254.0/256.0
LC-MS

Key NMR Diagnostic: Look for the disappearance of the amide N-H singlet (typically


 8-10 ppm) and the splitting of the butyl chain into distinct multiplets corresponding to the rigid pyrrolidinone ring (

~3.7 ppm for N-CH

,

~2.5 ppm for CO-CH

).

Troubleshooting & Expert Insights

  • Issue: Incomplete Cyclization.

    • Cause: The ortho-methyl group creates steric resistance, making the nitrogen less nucleophilic or the conformation less favorable.

    • Solution: Switch solvent from THF to DMF (Dimethylformamide) and heat to 80 °C. The higher dielectric constant of DMF stabilizes the intermediate anion.

  • Issue: Dimerization.

    • Cause: Intermolecular reaction between two amide molecules instead of intramolecular ring closure.

    • Solution: Perform the cyclization under high dilution conditions (0.05 M).

  • Safety Note: Do not use LiAlH

    
     or other strong reducing agents during workup, as they may debrominate the aryl ring.
    

References

  • General Pyrrolidinone Synthesis

    • Methodology: Reaction of anilines with 4-chlorobutyryl chloride.
    • Source: BenchChem Application Notes. "Synthesis of N-Substituted 2-Pyrrolidinone Derivatives." Link

  • Substrate Specifics

    • Compound: 4-Bromo-2-methylaniline (Starting Material).[7]

    • Source: PubChem CID 11423.[7] Link

  • Cyclization Mechanism

    • Context: Base-mediated intramolecular alkyl
    • Source:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues." (Adapted procedure for hindered anilines). Link

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered N-Aryl Lactams

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing sterically hindered aryl bromides, using 1-(4-Bromo-2-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing sterically hindered aryl bromides, using 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one as the model substrate.

Executive Summary

The scaffold 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one represents a class of "ortho-blocked" electrophiles frequently encountered in the synthesis of CNS-active agents and Factor Xa inhibitors. While the para-bromo position offers a standard handle for functionalization, the ortho-methyl group introduces significant steric strain, often destabilizing the square-planar Palladium(II) intermediate or inhibiting the transmetallation step.

This guide provides two field-validated protocols optimized for this specific steric profile:

  • Suzuki-Miyaura Coupling: Utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in congested environments.

  • Buchwald-Hartwig Amination: A method for installing amine pharmacophores using precatalyst scaffolds.

Substrate Analysis & Mechanistic Insight[1]

Structural Properties[2][3]
  • Chemical Name: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one[1]

  • Core Motif: N-Aryl-gamma-lactam.

  • Electronic Environment: The lactam nitrogen lone pair is delocalized into the carbonyl group, reducing its capacity to donate electron density to the phenyl ring compared to a free aniline. Consequently, the C-Br bond remains electronically activated for Oxidative Addition (OA).

  • Steric Environment (The "Ortho Effect"): The C2-Methyl group creates a steric clash with standard phosphine ligands (e.g., PPh3) during the formation of the Pd(II) complex. This necessitates the use of bulky, electron-rich ligands that can accommodate the steric bulk while preventing catalyst decomposition.

Mechanistic Pathway & Ligand Selection

To overcome the activation energy barrier imposed by the ortho-methyl group, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Role of SPhos: The bulky biaryl backbone promotes the formation of the monoligated [L-Pd(0)] species, which is highly active for oxidative addition. The methoxy groups on the ligand provide hemilabile coordination, stabilizing the Pd(II) intermediate prior to transmetallation.

CatalyticCycle PreCat Pd(OAc)2 / SPhos (Precatalyst) ActiveCat [L-Pd(0)] Active Species PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting due to o-Me) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Coupled Biaryl Product RedElim->Product Substrate Substrate: 1-(4-Br-2-Me-Ph)-Lactam Substrate->OxAdd

Figure 1: Catalytic cycle highlighting the critical oxidative addition step where the ortho-methyl group of the substrate interacts with the Pd-Ligand complex.

Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives from 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one. Scale: 1.0 mmol (adaptable).

Reagents & Materials
ComponentEquiv.AmountNotes
Substrate 1.0254 mg1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
Boronic Acid 1.5VariableAryl/Heteroaryl boronic acid
Catalyst 0.029 mgPd(OAc)₂ (2 mol%)
Ligand 0.0416 mgSPhos (4 mol%)
Base 2.0424 mgK₃PO₄ (Tribasic, anhydrous)
Solvent -4 mLToluene / Water (10:1 v/v)
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active catalytic species.

  • Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and K₃PO₄ .

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Addition: Syringe the pre-formed catalyst solution into the reaction vial. Add the remaining solvent (Toluene/Water mix) via syringe.

  • Reaction: Heat the block to 100°C with vigorous stirring (800 rpm).

    • Checkpoint: Monitor by TLC or LC-MS at 2 hours. The ortho-methyl group may slow kinetics; if conversion is <50%, extend time to 12 hours or increase temperature to 110°C.

  • Work-up: Cool to RT. Filter through a pad of Celite® to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Why this works: The biphasic system (Toluene/Water) with K₃PO₄ ensures efficient solubilization of the boronate species while keeping the non-polar Pd-complex active in the organic phase.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of secondary amines (e.g., morpholine, piperazine) to the scaffold. Challenge: The ortho-methyl group makes the Pd-center crowded, making the approach of the amine nucleophile difficult. Solution: Use of Pd-PEPPSI-IPr or XPhos Pd G2 precatalysts.

Reagents & Materials
ComponentEquiv.AmountNotes
Substrate 1.0254 mg1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
Amine 1.2VariableSecondary amine (e.g., Morpholine)
Precatalyst 0.02~15 mgXPhos Pd G2 (2 mol%)
Base 1.4135 mgNaOtBu (Sodium tert-butoxide)
Solvent -4 mL1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
  • Glovebox/Schlenk Setup: This reaction is sensitive to oxygen and moisture. Weigh the Substrate , Base (NaOtBu) , and Precatalyst (XPhos Pd G2) into a reaction tube inside a glovebox or under a strong stream of Argon.

  • Solvent Addition: Add anhydrous 1,4-Dioxane and the liquid Amine via syringe through the septum.

  • Thermal Activation: Heat to 80°C .

    • Note: XPhos Pd G2 activates rapidly. The bulky XPhos ligand protects the Pd center from the ortho-methyl steric clash while facilitating the reductive elimination of the C-N bond.

  • Monitoring: Check conversion after 1 hour. If the reaction stalls, add 1 mol% additional catalyst.

  • Quench: Dilute with water and extract with DCM.

  • Purification: Silica gel chromatography. Note that the product will be more polar than the starting bromide.

Workflow Visualization

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (N2/Ar Purge) Start->Inert Mix Mix: Substrate + Cat + Base Inert->Mix Heat Heat: 100°C (Suzuki) 80°C (Buchwald) Mix->Heat Monitor Monitor: LC-MS / TLC Heat->Monitor Monitor->Heat Incomplete (+Time/Temp) Workup Work-up: Filter (Celite) & Extract Monitor->Workup Complete Purify Purify: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the cross-coupling of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G3 or Pd-PEPPSI-IPr . Ensure strict O₂ exclusion.
Debromination (Ar-H) Beta-Hydride EliminationAvoid primary alcohols as solvents. Use Toluene or Dioxane.
Starting Material Recovery Steric Hindrance (Ortho-Me)Increase temperature to 110°C. Switch base to Cs₂CO₃ (Cesium effect).
Pd Black Formation Ligand InstabilityIncrease Ligand:Metal ratio to 2.5:1 or 3:1.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Ortho-Substituent Effects in Cross-Coupling

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Lactam Scaffold Synthesis (Contextual): Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for lactam electronic properties).

Sources

Method

Suzuki-Miyaura coupling reaction conditions for aryl bromide lactams

Topic: Optimization of Suzuki-Miyaura Cross-Coupling for Functionalized Aryl-Lactam Scaffolds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Suzuki-Miyaura Cross-Coupling for Functionalized Aryl-Lactam Scaffolds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Overview

Lactam scaffolds (cyclic amides) are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs, including PARP inhibitors (e.g., Olaparib) and immunomodulatory imides (e.g., Lenalidomide). However, functionalizing these scaffolds via Suzuki-Miyaura cross-coupling presents distinct challenges compared to simple aryl halides.

The primary chemical liabilities when coupling aryl bromide lactams include:

  • Catalyst Poisoning: The Lewis-basic lactam nitrogen and carbonyl oxygen can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.

  • Solubility: Fused-ring lactams (e.g., isoindolinones, quinolinones) often exhibit poor solubility in non-polar solvents, necessitating polar systems that may interfere with anhydrous protocols.

  • Base-Sensitivity: The lactam ring is susceptible to hydrolysis under harsh basic conditions at elevated temperatures.

This guide provides three validated protocols ranging from robust standard methods to specialized conditions for sterically hindered or unprotected substrates.

Mechanistic Insight: The Lactam Coordination Challenge

To optimize yields, one must understand why these reactions fail. In a standard Suzuki cycle, the rate-limiting step is often oxidative addition. However, with lactams, the Transmetallation and Ligand Exchange steps are critical failure points.

The Interference Model

Unprotected lactams (containing a free N-H) can deprotonate under basic conditions to form an amidate anion. This species is a potent ligand for Pd(II), forming stable "off-cycle" resting states (Pd-Amidate complexes) that prevent the boronic acid from entering the coordination sphere.

Visualizing the Pathway

The following diagram illustrates the standard catalytic cycle versus the "Lactam Trap" (off-cycle inhibition).

SuzukiLactamMechanism cluster_legend Mechanism Key Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Lactam-Br adds to Pd) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 / Base LactamTrap OFF-CYCLE TRAP Pd(II)-Amidate Complex (Catalyst Poisoning) OxAdd->LactamTrap Free NH Lactam + Strong Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 LactamTrap->OxAdd Slow Reversal (Requires Bulky Ligand) key1 Blue = Productive Cycle key2 Red = Inhibitory Pathway

Caption: Catalytic cycle contrasting the productive Suzuki pathway with the off-cycle Pd-amidate trap common in unprotected lactam substrates.

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (Protected Lactams)

Best for: N-alkylated/protected lactams (e.g., N-methyl isoindolinones) and standard aryl boronic acids.

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture, combined with a dioxane/water system that ensures solubility of polar lactams.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][12]Notes
Catalyst Pd(dppf)Cl₂[13] · DCM0.05 (5 mol%)Robust; large bite angle stabilizes Pd.
Ligand (Included in catalyst)-dppf prevents rapid Pd black formation.
Base K₂CO₃ (2.0 M aq.)3.0Inorganic bases prevent organic side-reactions.
Solvent 1,4-Dioxane-High boiling point, miscible with water.
Temp 90 °C-Required for oxidative addition of deactivated bromides.

Step-by-Step:

  • Charge a reaction vial with Aryl Bromide Lactam (1.0 equiv) and Boronic Acid (1.2–1.5 equiv).

  • Add Pd(dppf)Cl₂ · DCM (5 mol%).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add 1,4-Dioxane (concentration 0.1 M) and 2M aq. K₂CO₃ (3.0 equiv) via syringe.

  • Heat to 90 °C for 4–16 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[4] The lactam product may be in the aqueous phase if highly polar; check both layers.

Protocol B: The "Challenging Substrate" Method (Unprotected NH Lactams)

Best for: Free NH-lactams, sterically hindered bromides, or heteroaryl boronic acids.

This protocol uses Buchwald G3 Precatalysts (specifically XPhos or SPhos).[2] The bulky biaryl phosphine ligands create a steric wall that prevents the lactam nitrogen from coordinating to the palladium, bypassing the "Lactam Trap" described in Section 2.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][12]Notes
Catalyst XPhos Pd G30.02 (2 mol%)Rapid activation; bulky ligand prevents poisoning.
Base K₃PO₄ (0.5 M aq.)2.0–3.0Milder than carbonates; reduces hydrolysis risk.
Solvent THF or 2-MeTHF-2-MeTHF is a greener, higher-boiling alternative.
Temp 60 °C – 80 °C-Mild heating is usually sufficient.

Step-by-Step:

  • Charge vial with NH-Lactam Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2 mol%).

  • Crucial: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic), increase to 2.0 equiv.

  • Evacuate and backfill with inert gas (3x).[1]

  • Add degassed THF (0.15 M) and 0.5 M aq. K₃PO₄ (2.0 equiv).

  • Stir vigorously at 60 °C.

    • Note: If conversion stalls after 2 hours, add a second portion of catalyst (1 mol%).

Protocol C: Green/Micellar Conditions

Best for: Scale-up and environmentally conscious synthesis.

Utilizes surfactant technology to create nanoreactors, allowing the reaction to proceed in water at lower temperatures.

  • Surfactant: 2 wt % TPGS-750-M in water.

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%).

  • Base: Et₃N (3.0 equiv).

  • Conditions: Stir at 45–50 °C in water.

  • Benefit: Product often precipitates out, allowing filtration instead of extraction.

Decision Matrix & Workflow

Use this flowchart to select the appropriate protocol based on your specific lactam substrate.

ProtocolSelection Start Start: Aryl Bromide Lactam CheckNH Is the Lactam NH free? Start->CheckNH Protected No (N-Protected) CheckNH->Protected No Unprotected Yes (Free NH) CheckNH->Unprotected Yes Standard Protocol A: Pd(dppf)Cl2 / K2CO3 (Robust, Cost-effective) Protected->Standard StericCheck Steric Hindrance or Heterocycle? Unprotected->StericCheck Advanced Protocol B: XPhos Pd G3 / K3PO4 (Prevents Poisoning) StericCheck->Advanced High Complexity Green Protocol C: Micellar (TPGS-750-M) (Green/Scale-up) StericCheck->Green Low Complexity/Green

Caption: Decision matrix for selecting Suzuki coupling conditions based on lactam protection status and substrate complexity.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B (XPhos Pd G3). The bulky ligand prevents N-coordination.
Protodeboronation Unstable Boronic Acid1. Use Boronic Ester (Pinacol) instead of Acid.2. Switch base to anhydrous KF or CsF.3. Lower temperature to 60 °C.
Hydrolysis of Lactam Base too strong/hotSwitch base from K₂CO₃ to K₃PO₄ or mild organic base (Et₃N). Reduce water ratio.
Homocoupling (Ar-Ar) Oxygen in systemDegas solvents more thoroughly (sparge with Ar for 15 mins). Ensure Boronic Acid is in excess.
Debromination (Ar-H) Hydride source presentAvoid alcoholic solvents (EtOH/iPrOH) if using Pd(0). Use Toluene or Dioxane.[12]

References

  • Buchwald, S. L., et al. (2010). Precatalysts for the Rapid Generation of Active Ligation-Ligated Pd(0) Species.[2] Journal of the American Chemical Society.[9]

  • Lipshutz, B. H., et al. (2013). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry.[6]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][8][11][13][14] Chemical Reviews.

  • BenchChem. (2025).[1][4] tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions.

  • Yin, J., & Buchwald, S. L. (2002).[9] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating.[9] Journal of the American Chemical Society.[9]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Executive Summary This application note details the optimized protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one . This substrate represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one . This substrate represents a critical pharmacophore found in various anticonvulsant and antifibrotic API intermediates (analogous to Pirfenidone and Brivaracetam scaffolds).

While the para-bromo position is electronically activated, the presence of the ortho-methyl group and the electron-withdrawing lactam moiety requires specific ligand selection to prevent hydrodehalogenation and ensure high turnover frequencies (TOF). This guide recommends a Third-Generation Buchwald Precatalyst system (BrettPhos/RuPhos) to achieve yields >90% with high functional group tolerance.

Substrate Analysis & Mechanistic Considerations

Structural Properties[1]
  • Substrate: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

  • Reactive Handle: Aryl Bromide (C4 position).

  • Steric Environment: The C2-Methyl group induces a twist in the N–Aryl bond, limiting planarity between the lactam and the phenyl ring. However, the reactive C4-Br site is sterically accessible (meta to the methyl group).

  • Electronic Effects: The pyrrolidinone nitrogen is an amide; it is less electron-donating than a free amine. Consequently, the oxidative addition of Pd(0) into the C–Br bond is facile, but the subsequent amine coordination requires an electron-rich metal center.

Critical Success Factors
  • Ligand Selection: To balance the oxidative addition (facilitated by the substrate) and reductive elimination (often the rate-limiting step with bulky amines), Dialkylbiaryl phosphines are required.

    • Primary Amines:BrettPhos is the gold standard to prevent binding of the amine to the metal center in an unproductive mode.

    • Secondary Amines:RuPhos provides the necessary steric bulk to facilitate reductive elimination.

  • Base Sensitivity: The lactam ring is generally stable, but strong bases like LiHMDS can cause enolization issues or ring-opening at high temperatures. NaOtBu (Sodium tert-butoxide) or Cs2CO3 (Cesium carbonate) are preferred.

Experimental Workflows

Decision Matrix: Condition Screening

Use the following logic to select your initial conditions based on the coupling partner (Amine).

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)
Primary Alkyl Amines Pd(OAc)₂ + BrettPhos (or BrettPhos Pd G4)NaOtBut-Amyl Alcohol80-100
Secondary Cyclic Amines Pd₂(dba)₃ + RuPhos (or RuPhos Pd G4)NaOtBuToluene80-100
Anilines (Aryl Amines) Pd₂(dba)₃ + Xantphos Cs₂CO₃1,4-Dioxane100
Amides/Carbamates Pd(OAc)₂ + Xantphos Cs₂CO₃1,4-Dioxane100-110
Visualized Mechanism (Catalytic Cycle)

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate AmineCoord Amine Coordination OxAdd->AmineCoord + HNRR' Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - NaBr/HOtBu RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 Regeneration Product Product: N-Aryl Amine RedElim->Product Substrate Substrate: 1-(4-Br-2-Me-Ph)pyrrolidinone Substrate->OxAdd

Figure 1: The catalytic cycle highlighting the entry of the aryl bromide substrate and the critical deprotonation step mediated by NaOtBu.

Detailed Protocol: Coupling with Primary Amines

Target: Synthesis of N-alkylated derivatives using BrettPhos Pd G4 .

Reagents & Equipment[2]
  • Substrate: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 equiv, 1.0 mmol, 254 mg)

  • Amine: n-Hexylamine (1.2 equiv, 1.2 mmol)

  • Catalyst: BrettPhos Pd G4 (2 mol%, 0.02 mmol)

    • Note: If G4 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

  • Base: NaOtBu (1.4 equiv, 1.4 mmol)

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

  • Vessel: 2-dram vial with PTFE-lined septum cap (or Schlenk tube).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • In a nitrogen-filled glovebox, charge the reaction vial with the Substrate (254 mg), NaOtBu (135 mg), and BrettPhos Pd G4 (18 mg).

    • Critical Step: If the amine is a solid, add it now. If liquid, add later.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL).

    • Seal the vial with the septum cap. Remove from glovebox.

  • Amine Addition:

    • If the amine is liquid (e.g., n-hexylamine), add it via microsyringe through the septum under a positive pressure of nitrogen.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 90 °C .

    • Stir vigorously (1000 rpm). The mixture should turn from pale yellow to dark orange/brown.

    • Monitor by HPLC or TLC at 2 hours.

      • TLC Eluent: 50% EtOAc/Hexanes (Product is typically more polar than the bromide).

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 60% EtOAc in Hexanes.

Expected Results
  • Yield: 85–96%

  • Appearance: Off-white to pale yellow solid.

  • Side Products: <5% Hydrodehalogenation (1-(2-methylphenyl)pyrrolidin-2-one) if the reaction is run "wet" or without sufficient catalyst activity.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or OxidationEnsure reagents are anhydrous. Switch to BrettPhos Pd G4 precatalyst to ensure active Pd(0) generation.
Hydrodehalogenation β-Hydride Elimination / Slow Reductive EliminationThe coupling is too slow. Increase catalyst loading to 5 mol%. Switch solvent to t-Amyl Alcohol to increase reaction temp to 110°C.
Starting Material Remains Inactive Aryl BromideAdd 0.5 equiv of water (paradoxically) if using Boronic acids, but for Amination, ensure strictly anhydrous conditions. Try RuPhos for sterically demanding amines.
Workflow Diagram: Optimization Loop

Optimization Start Standard Protocol (BrettPhos/NaOtBu) Check Check Conversion (LCMS @ 2h) Start->Check Decision Conversion > 90%? Check->Decision Isolate Isolate Product Decision->Isolate Yes Analyze Analyze Impurities Decision->Analyze No ChangeLigand Switch to RuPhos or Xantphos Analyze->ChangeLigand SM Remaining ChangeBase Switch to Cs2CO3 (Milder Base) Analyze->ChangeBase Dehalogenation ChangeLigand->Start ChangeBase->Start

Figure 2: Logic flow for troubleshooting incomplete reactions.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50. Link

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016 , 116, 19, 12564–12649. Link

  • Affouard, C. et al. "Development of a Multi-Kilogram-Scale Synthesis of AMG 925... Featuring a Buchwald–Hartwig Amination."[2][1][3][4][5][6][7][8][9] Org.[7][10] Process Res. Dev., 2015 , 19, 476–485.[11] Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination - General Procedures and Mechanism." Link

Sources

Method

Application Note: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one as a Privileged Scaffold in Modern Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols Executive Summary In contemporary medicinal chemistry, the rapid generatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Executive Summary

In contemporary medicinal chemistry, the rapid generation of structurally diverse, conformationally restricted libraries is paramount for successful hit-to-lead and lead optimization campaigns. 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one has emerged as a highly versatile, privileged scaffold. It combines the favorable physicochemical properties of a


-lactam core with a bi-functionalized 

-aryl ring. This application note details the structural rationale behind selecting this scaffold, outlines self-validating protocols for late-stage diversification via palladium-catalyzed cross-coupling, and explores the profound impact of its ortho-methyl group on target selectivity through conformational restriction.

Structural Rationale & Pharmacophore Properties

The design of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose in drug discovery.

The Pyrrolidin-2-one ( -Lactam) Core

The pyrrolidin-2-one ring is a well-established pharmacophore widely utilized in central nervous system (CNS) therapeutics (e.g., racetams) and oncology targets. It acts as an excellent hydrogen bond acceptor and serves as a stable bioisostere for peptide


-turns. Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a pyrrolidin-2-one moiety can significantly enhance the internalization and binding affinity of small-molecule PD-L1 inhibitors[1]. Furthermore, the saturated nature of the ring increases the 

character of the molecule, a metric strongly correlated with improved clinical success and metabolic stability[2].
The 4-Bromo-2-methylphenyl Moiety

The


-aryl substituent provides two critical handles for drug design:
  • The Para-Bromine Atom (Synthetic Handle): The bromine atom located para to the lactam nitrogen is highly reactive toward transition-metal-catalyzed cross-coupling. This allows medicinal chemists to rapidly append diverse aryl, heteroaryl, or alkyl groups via Suzuki, Buchwald-Hartwig, or Negishi couplings, facilitating high-throughput library generation[2].

  • The Ortho-Methyl Group (Conformational Lock): The methyl group positioned ortho to the C-N bond induces severe steric hindrance, restricting the free rotation of the aryl ring relative to the planar lactam. This restricted rotation generates a stable

    
     stereogenic axis, leading to non-biaryl atropisomerism[3]. By pre-organizing the molecule into a specific 3D conformation, the entropy penalty upon binding to the target protein is minimized, drastically enhancing target selectivity and potency.
    

Logic A Ortho-Methyl Group on N-Aryl Ring B Steric Clash at C(aryl)-N Bond A->B C Restricted Rotation (Atropisomerism) B->C D Pre-organized 3D Conformation C->D E Reduced Entropy of Binding D->E F Enhanced Target Selectivity & Potency E->F

Causality of the ortho-methyl group driving conformational restriction and enhanced potency.

Synthetic Workflows for Library Generation

The primary utility of this scaffold lies in late-stage functionalization. By utilizing the 4-bromo handle, researchers can diverge a single intermediate into hundreds of unique analogs. The workflow relies heavily on Palladium-catalyzed C-C and C-N bond formations, which have become foundational in pharmaceutical synthesis due to their reliability and functional group tolerance[4].

Workflow A 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one B Pd-Catalyzed Cross-Coupling A->B C C-C Formation (Suzuki/Negishi) B->C D C-N Formation (Buchwald-Hartwig) B->D E Library Purification (Prep-HPLC) C->E D->E F High-Throughput Screening E->F

Workflow for late-stage diversification of the pyrrolidin-2-one scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate specific causality for reagent selection and built-in validation steps.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Append aryl/heteroaryl groups to the scaffold. Causality of Reagents:


 is selected as the precatalyst because its bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step. Potassium carbonate (

) in a dioxane/water mixture provides the necessary hydroxide/carbonate ions to activate the boronic acid via a boronate complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, add 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv, 5 mol%) and 
    
    
    
    (2.5 equiv, 1.25 mmol).
  • Solvent Introduction: Add 4 mL of a degassed 4:1 mixture of 1,4-Dioxane and

    
    . Validation Step: Ensure solvents are sparged with Argon for at least 15 minutes prior to use to prevent oxidative degradation of the palladium catalyst.
    
  • Reaction: Seal the vial and heat at 90 °C for 12 hours under an Argon atmosphere.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: Look for the disappearance of the starting material mass (

    
     for the bromo-scaffold) and the appearance of the coupled product. The presence of a des-bromo byproduct indicates premature protodeboronation, suggesting the need for a strictly anhydrous base (e.g., 
    
    
    
    ) in future optimizations.
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or mass-triggered Prep-HPLC.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize aniline derivatives by coupling secondary amines to the scaffold. Causality of Reagents: The ortho-methyl group on the scaffold creates significant steric bulk around the oxidative addition complex. Therefore,


 paired with XPhos  (a bulky, electron-rich biaryl phosphine ligand) is mandatory. XPhos prevents the formation of inactive palladium bis-ligand complexes and facilitates reductive elimination even in sterically congested environments[4].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv, 0.6 mmol), and sodium tert-butoxide (

    
    , 1.5 equiv, 0.75 mmol).
    
  • Catalyst Loading: Add

    
     (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).
    
  • Solvent Introduction: Add 5 mL of anhydrous, degassed Toluene.

  • Reaction: Evacuate and backfill the tube with Argon three times. Heat the mixture at 100 °C for 16 hours.

  • In-Process Control (IPC): Analyze an aliquot via GC-MS or LC-MS. Self-Validation: If unreacted aryl bromide remains but the amine is consumed, it indicates amine degradation or catalyst poisoning; spike the reaction with an additional 0.5 equiv of amine.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black, washing with

    
    . Concentrate the filtrate and purify via Prep-HPLC.
    

Quantitative Data & Expected Yields

The table below summarizes the expected outcomes when utilizing the 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one scaffold across various coupling paradigms. Data reflects optimized conditions derived from automated synthesis and high-throughput methodologies[2].

Reaction TypeCoupling PartnerCatalyst / Ligand SystemTemp / TimeExpected Yield (%)Primary Byproduct Risk
Suzuki-Miyaura Phenylboronic Acid

/

90 °C / 12 h85 - 92%Protodeboronation (Des-bromo)
Suzuki-Miyaura Pyridyl-3-boronic Acid

/

100 °C / 16 h70 - 78%Homocoupling of Boronic Acid
Buchwald-Hartwig Morpholine

/ XPhos
100 °C / 16 h80 - 88%Reduction of Aryl Halide
Buchwald-Hartwig Primary Alkyl Amine

/ BINAP
90 °C / 14 h65 - 75%

-Hydride Elimination
Negishi Coupling Benzylzinc Bromide

/ XPhos
60 °C / Flow (10 min)75 - 82%Homocoupling of Zinc Reagent

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link][4]

  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors Source: European Journal of Medicinal Chemistry (via DOI) URL:[Link][1]

  • End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction Source: Journal of Medicinal Chemistry (ACS / PMC) URL:[Link][2]

  • Recent Advances in Catalytic Asymmetric Construction of Atropisomers Source: Shaanxi Normal University (SNNU) / ACS Publications URL:[Link][3]

Sources

Application

Application Notes and Protocols for the Functionalization of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one via the Heck Reaction

Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the forma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3][4] Its ability to introduce molecular complexity in a predictable and efficient manner makes it an indispensable tool for the construction of novel pharmacophores. This application note provides a detailed guide for the functionalization of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, a valuable scaffold in medicinal chemistry, utilizing the Heck reaction. We will delve into the practical aspects of this transformation, from the synthesis of the starting material to the optimization of the Heck coupling parameters and the characterization of the final products.

Synthesis of the Starting Material: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

A reliable supply of the starting material is paramount for any synthetic campaign. The target compound, 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, can be efficiently synthesized via a Buchwald-Hartwig amination. This palladium-catalyzed C-N cross-coupling reaction offers a significant advantage over harsher, traditional methods like the Ullmann condensation, due to its milder reaction conditions and broader functional group tolerance.[3][5]

Protocol: Buchwald-Hartwig Synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Materials:

  • 1-Bromo-4-iodo-2-methylbenzene (1.0 equiv)

  • 2-Pyrrolidinone (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add anhydrous toluene, followed by 1-Bromo-4-iodo-2-methylbenzene and 2-pyrrolidinone.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

The Heck Reaction: A Detailed Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination + Alkene - L Alkene_Complex Ar-Pd(II)-X(L)(Alkene) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd(II)_Complex R-CH2-CH(Ar)-Pd(II)-X(L) Migratory_Insertion->Alkyl_Pd(II)_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)X(L2)] + Product Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (+ Base) Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - HBX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Application Protocol: Heck Functionalization of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

This protocol details the Heck coupling of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one with n-butyl acrylate as a model alkene.

Materials:

  • 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (NEt₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a dry Schlenk flask, dissolve 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF under an inert atmosphere.

  • Add n-butyl acrylate and triethylamine to the reaction mixture.

  • Seal the flask and heat the reaction to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired functionalized product.

Optimization of Heck Reaction Parameters

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. The following table provides a summary of these parameters and their impact on the reaction outcome.

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(OAc)₂ is a common, air-stable, and cost-effective choice.[6] The active Pd(0) species is generated in situ.[2] For more challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.
Ligand Monodentate phosphines (e.g., PPh₃, P(o-tol)₃), Bidentate phosphines (e.g., BINAP, dppf)Ligands stabilize the palladium catalyst and modulate its reactivity.[7] Bulky, electron-rich ligands like P(o-tol)₃ often improve the rate of oxidative addition for less reactive aryl bromides.
Base Inorganic bases (e.g., K₂CO₃, NaOAc), Organic bases (e.g., NEt₃, DIPEA)The base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle. The choice of base can influence the reaction rate and selectivity. Triethylamine is a common choice for many Heck reactions.
Solvent Polar aprotic solvents (e.g., DMF, NMP, MeCN), TolueneThe solvent must be able to dissolve the reactants and be stable at the reaction temperature. DMF is a widely used solvent for Heck reactions due to its high boiling point and ability to dissolve a wide range of substrates.
Temperature 80-140 °CHigher temperatures are often required to promote the oxidative addition of less reactive aryl bromides. However, excessively high temperatures can lead to catalyst decomposition. Optimization is key.
Alkene Electron-deficient alkenes (e.g., acrylates, styrenes)Electron-withdrawing groups on the alkene generally accelerate the migratory insertion step and lead to higher yields.[2]

Experimental Workflow and Product Characterization

The overall experimental workflow, from starting materials to the final purified product, can be visualized as follows:

Workflow cluster_synthesis Starting Material Synthesis cluster_heck Heck Reaction cluster_purification Purification and Characterization Aryl_Halide 1-Bromo-4-iodo-2-methylbenzene Buchwald_Hartwig Buchwald-Hartwig Amination Aryl_Halide->Buchwald_Hartwig Pyrrolidinone 2-Pyrrolidinone Pyrrolidinone->Buchwald_Hartwig Starting_Material 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Buchwald_Hartwig->Starting_Material Heck_Coupling Heck Reaction Starting_Material->Heck_Coupling Alkene n-Butyl Acrylate Alkene->Heck_Coupling Crude_Product Crude Product Heck_Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Characterization NMR, MS, etc. Pure_Product->Characterization Final_Confirmation Structural Confirmation Characterization->Final_Confirmation

Caption: Overall experimental workflow.

Upon purification, the structure and purity of the final product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Heck reaction is a robust and highly valuable transformation for the functionalization of aryl halides. This application note provides a comprehensive guide for researchers to successfully employ this reaction for the modification of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one. By understanding the underlying mechanism and carefully optimizing the reaction parameters, a wide array of novel and potentially bioactive molecules can be accessed, furthering the frontiers of drug discovery and development.

References

  • SATHEE. Chemistry Heck Reaction.
  • Benchchem. Application of Electronically Modified Phosphine Ligands in Heck Reactions: A Focus on (2-Fluorophenyl)phosphane Analogs.
  • ResearchGate. Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Available at: [Link]

  • ACS Publications. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Available at: [Link]

  • MDPI. Heck Reaction—State of the Art. Available at: [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]

  • Wipf Group. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Available at: [Link]

  • Research and Reviews. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals. Available at: [Link]

  • Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Available at: [Link]

  • ResearchGate. Optimization of conditions for the Heck reaction. Available at: [Link]

  • NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. Available at: [Link]

  • YouTube. Heck Reaction - Organic Chemistry Lessons. Available at: [Link]

  • ACS Publications. Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. Available at: [Link]

  • NIH. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. PMC. Available at: [Link]

  • Wiley Online Library. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Available at: [Link]

  • ResearchGate. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • ACS Publications. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Available at: [Link]

  • MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Available at: [Link]

  • NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • NIH. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC. Available at: [Link]

  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

  • NIH. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • ResearchGate. Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 9: Modern Heck Reactions. Books. Available at: [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

  • NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 11: Heck Reactions. Books. Available at: [Link]

Sources

Method

Scalable manufacturing methods for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Application Note: Scalable Manufacturing of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a critical pharmacophore in the development of kinase inhibitors (e.g., p38 MAP kinase, BET bromodomain inhibitors). While various synthetic routes exist, this guide focuses on the telescoped acylation-alkylation sequence starting from commercially available 4-bromo-2-methylaniline. This route is selected for its atom economy, cost-effectiveness, and avoidance of expensive transition metal catalysts (e.g., Pd or Cu) typically required for C-N cross-coupling.

Key Advantages of this Protocol:

  • Scalability: Validated for multi-gram to kilogram batches.

  • Safety: Avoids hazardous hydrides (NaH) by utilizing Phase Transfer Catalysis (PTC) for the cyclization step.

  • Efficiency: Designed as a "one-pot" or telescoped process in a single solvent (Toluene), minimizing solvent swaps and isolation losses.

Chemical Pathway & Mechanism

The synthesis proceeds via a two-stage transformation:[1]

  • N-Acylation: Nucleophilic attack of the aniline nitrogen on 4-chlorobutyryl chloride.

  • Intramolecular Cyclization: Base-mediated displacement of the terminal chloride to form the lactam ring.

Challenges: The ortho-methyl group on the aniline introduces steric hindrance, potentially slowing the initial acylation. Furthermore, the intermediate alkyl chloride is a potential genotoxic impurity (PGI) and must be fully consumed.

Reaction Scheme

ReactionScheme SM1 4-Bromo-2-methylaniline (Starting Material) Inter Intermediate Amide (N-(4-bromo-2-methylphenyl)-4-chlorobutanamide) SM1->Inter Step 1: Acylation Toluene, K2CO3, 0-25°C Reagent 4-Chlorobutyryl Chloride Reagent->Inter Product Target Lactam 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Inter->Product Step 2: Cyclization NaOH (aq), TBAB (cat), 50-60°C

Figure 1: Synthetic pathway for the telescoped production of the target lactam.

Detailed Experimental Protocol

Scale: 100 g Input (4-Bromo-2-methylaniline) Expected Yield: 85–92% Purity: >99.5% (HPLC)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/VolRole
4-Bromo-2-methylaniline 186.051.0100.0 gLimiting Reagent
4-Chlorobutyryl chloride 141.001.183.4 gAcylating Agent
Toluene 92.14-800 mLSolvent
Potassium Carbonate (K₂CO₃) 138.211.289.1 gBase (Step 1)
Sodium Hydroxide (50% aq) 40.003.0~129 gBase (Step 2)
Tetrabutylammonium Bromide (TBAB) 322.370.058.7 gPhase Transfer Catalyst
Step 1: N-Acylation
  • Setup: Equip a 2-L jacketed reactor with an overhead stirrer, temperature probe, nitrogen inlet, and dropping funnel.

  • Charging: Charge Toluene (600 mL) and 4-Bromo-2-methylaniline (100 g) . Stir at 200 RPM until fully dissolved.

  • Base Addition: Add K₂CO₃ (89.1 g) (powdered) to the solution. The mixture will be a slurry.

  • Cooling: Cool the reactor contents to 0–5°C .

  • Addition: Charge 4-Chlorobutyryl chloride (83.4 g) into the dropping funnel. Add dropwise over 60 minutes, maintaining internal temperature <15°C .

    • Note: The reaction is exothermic. Control addition rate to manage heat.

  • Reaction: Warm to 20–25°C and stir for 2 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: <1.0% remaining aniline.

    • Checkpoint: The intermediate N-(4-bromo-2-methylphenyl)-4-chlorobutanamide is formed. Do not isolate.

Step 2: Cyclization (Phase Transfer Catalysis)
  • Preparation: To the reaction slurry from Step 1, add TBAB (8.7 g) .

  • Base Addition: Add 50% NaOH solution (129 g) followed by Water (100 mL) to improve phase mixing.

  • Heating: Heat the biphasic mixture to 55–60°C .

    • Critical Parameter: Vigorous stirring (>350 RPM) is essential for efficient phase transfer.

  • Reaction: Stir at 60°C for 3–5 hours.

  • IPC: Sample organic layer for HPLC. Target: <0.5% Intermediate Amide.

  • Quench & Workup:

    • Cool to 25°C.

    • Add Water (400 mL) to dissolve inorganic salts.

    • Separate phases.[2] Wash the organic (top) layer with 1M HCl (200 mL) (to remove unreacted aniline traces) and then Brine (200 mL) .

    • Dry organic layer over Na₂SO₄ or via azeotropic distillation.

Step 3: Isolation & Purification
  • Concentration: Distill Toluene under reduced pressure (45°C, 100 mbar) to a low volume (~200 mL).

  • Crystallization: Add Heptane (400 mL) slowly at 40°C to induce precipitation.

  • Cooling: Cool slowly to 0–5°C over 2 hours and hold for 1 hour.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold Heptane/Toluene (9:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Safety & Critical Process Parameters (CPPs)

ParameterRangeCriticalityRationale
Addition Temp (Step 1) <15°CHighControls exotherm; prevents bis-acylation or hydrolysis of acid chloride.
Stirring Speed (Step 2) >350 RPMHighMass transfer limited regime (biphasic). Poor stirring leads to stalled reaction.
Reaction Temp (Step 2) 50–65°CMedium<50°C is too slow; >70°C increases hydrolysis of the amide bond (ring opening).
Residual Water (Pre-Step 1) <0.1%MediumWater consumes acid chloride, generating HCl and reducing yield.
Workflow Logic Diagram

ProcessFlow Start Start: Aniline + Toluene Acylation Add Acid Chloride (Exothermic, <15°C) Start->Acylation IPC1 IPC: Aniline < 1.0% Acylation->IPC1 PTC_Add Add NaOH/TBAB (Biphasic Setup) IPC1->PTC_Add Pass Cyclization Heat to 60°C (Vigorous Stirring) PTC_Add->Cyclization IPC2 IPC: Intermediate < 0.5% Cyclization->IPC2 Workup Phase Separation Acid Wash -> Brine Wash IPC2->Workup Pass Crystallization Solvent Swap/Addition (Toluene -> Heptane) Workup->Crystallization Final Isolate Solid Product Crystallization->Final

Figure 2: Process flow diagram illustrating critical decision points and unit operations.

Troubleshooting & Optimization

  • Stalled Cyclization: If Step 2 stalls (>5% intermediate remaining after 6h), add an additional 0.02 eq of TBAB and ensure agitation is sufficient. The reaction occurs at the interface.

  • Impurity Formation (Dimer): If the concentration in Step 1 is too high, intermolecular attack can occur. Maintain dilution >5 mL solvent per gram of aniline.

  • Color Issues: Oxidation of the aniline starting material can lead to dark crude. Ensure the reactor is nitrogen-purged before charging aniline. A carbon filtration step (activated charcoal) can be added during the workup if necessary.

References

  • General Synthesis of N-Aryl Pyrrolidinones

    • Methodology: Reppe, W. et al. "N-substituted pyrrolidones." Justus Liebigs Annalen der Chemie, 596(1), 1-143. Link

  • Phase Transfer Catalysis in Lactamization

    • Technique: Freedman, H. H. "Industrial applications of phase transfer catalysis." Pure and Applied Chemistry, 58(6), 857-868. Link

  • Relevant Patent Literature (Analogous Structures)

    • Process: "Process for the preparation of N-aryl-2-pyrrolidones." US Patent 6,100,272 (Example 1: Reaction of aniline derivatives with 4-chlorobutyryl chloride). Link

  • Safety of Alkyl Halides

    • Guidance: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Chapter on Reagent Selection and Genotoxins). Link

Disclaimer: This protocol is for research and development purposes. Users must conduct their own safety assessments and adhere to local EH&S regulations before scale-up.

Sources

Application

Application Note: Preparation of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It details the robust preparation of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a versatile scaffold for androgen receptor mo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust preparation of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a versatile scaffold for androgen receptor modulators and other pharmacophores.

Abstract

The N-arylpyrrolidin-2-one (gamma-lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core for psychotropic agents, anticoagulants, and androgen receptor antagonists. This guide details the synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a critical intermediate where the aryl bromide allows for downstream diversification (e.g., Suzuki/Buchwald couplings) and the lactam ring offers alpha-functionalization. We present two validated protocols: a high-fidelity Stepwise Acylation-Cyclization (Method A) and a Copper-Catalyzed Goldberg Coupling (Method B) , discussing the mechanistic rationale and scalability of each.

Retrosynthetic Analysis & Strategy

To synthesize the target with high regiocontrol and preserve the aryl-bromide moiety, we evaluate two primary disconnections:

  • Amide Bond Formation / Alkylation (Route A): Disconnecting the N-C(carbonyl) and N-C(alkyl) bonds leads to 4-bromo-2-methylaniline and an activated butyric acid derivative (e.g., 4-chlorobutyryl chloride ). This is the preferred route for scale-up due to mild conditions that prevent debromination.

  • C-N Cross-Coupling (Route B): Disconnecting the N-Aryl bond leads to pyrrolidin-2-one and a dihalo-toluene . This route requires chemoselectivity (coupling at I vs. Br) and is ideal when the lactam ring is pre-functionalized.

Retrosynthesis cluster_0 Method A: Stepwise Cyclization cluster_1 Method B: Goldberg Coupling Target 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Aniline 4-Bromo-2-methylaniline Amide Intermediate: N-Aryl-4-chlorobutanamide Aniline->Amide Acylation Chloride 4-Chlorobutyryl Chloride Chloride->Amide Amide->Target Base-Mediated Cyclization Lactam Pyrrolidin-2-one Lactam->Target Cu-Catalysis (Chemoselective) ArylHalide 4-Bromo-2-methyl-1-iodobenzene ArylHalide->Target

Figure 1: Retrosynthetic logic comparing the Stepwise Cyclization (solid lines) and Cross-Coupling (dotted lines) strategies.

Experimental Protocols

Method A: Stepwise Acylation-Cyclization (Recommended)

This method is favored for its operational simplicity, low cost, and avoidance of heavy metal contaminants. It proceeds in two distinct steps: acylation of the aniline followed by intramolecular alkylation.

Reagents & Materials
ComponentRoleCAS No.[1][2][3][4]Equiv.
4-Bromo-2-methylaniline Starting Material583-75-51.0
4-Chlorobutyryl chloride Electrophile4635-59-01.1
Triethylamine (Et3N) Base (Step 1)121-44-81.2
Sodium Hydride (60% disp.) Base (Step 2)7647-01-01.5
Dichloromethane (DCM) Solvent (Step 1)75-09-2[0.2 M]
Tetrahydrofuran (THF) Solvent (Step 2)109-99-9[0.1 M]
Protocol

Step 1: Formation of N-(4-Bromo-2-methylphenyl)-4-chlorobutanamide

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-bromo-2-methylaniline (10.0 g, 53.7 mmol) in anhydrous DCM (270 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Et3N (8.9 mL, 64.5 mmol) dropwise over 5 minutes.

  • Acylation: Add 4-chlorobutyryl chloride (6.6 mL, 59.1 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Exothermic reaction—maintain internal temp < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of aniline.

  • Workup: Quench with water (100 mL). Separate organic layer.[3][5][6][7] Wash with 1M HCl (2 x 50 mL) to remove excess aniline/Et3N, then sat.

    
     and brine.[5] Dry over 
    
    
    
    , filter, and concentrate.
    • Checkpoint: The intermediate is typically a solid. Yield >90% expected.

Step 2: Cyclization to Lactam

  • Setup: Charge a dry RBF with NaH (60% in oil, 3.2 g, 80.5 mmol). Wash with dry hexane (2x) to remove oil if high purity is required, or use as is. Suspend in anhydrous THF (200 mL) under

    
    . Cool to 0°C.[7]
    
  • Addition: Dissolve the crude amide from Step 1 in THF (50 mL) and add dropwise to the NaH suspension over 20 minutes. Caution:

    
     gas evolution.
    
  • Cyclization: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Mechanism:[1][4][8][9] The amide nitrogen is deprotonated to form an amidate, which attacks the terminal alkyl chloride in an intramolecular

      
       reaction.
      
  • Quench: Cool to 0°C. Carefully add sat.

    
     solution (excess NaH will bubble vigorously).
    
  • Isolation: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-40% EtOAc in Hexane).

Expected Yield: 75–85% (over 2 steps).[7] Characterization:


 NMR should show the disappearance of the N-H signal and the distinct pyrrolidone ring protons (multiplets around 2.0–3.8 ppm).
Method B: Copper-Catalyzed Goldberg Coupling

This method is useful if pyrrolidin-2-one is the starting material. However, it requires 4-bromo-1-iodo-2-methylbenzene to ensure chemoselectivity (coupling at Iodine over Bromine).

Reagents & Materials
ComponentRoleEquiv.
4-Bromo-1-iodo-2-methylbenzene Aryl Electrophile1.0
Pyrrolidin-2-one Nucleophile1.2
Copper(I) Iodide (CuI) Catalyst0.05 (5 mol%)
DMEDA Ligand0.10 (10 mol%)
Potassium Phosphate (

)
Base2.0
1,4-Dioxane Solvent[0.5 M]
Protocol
  • Charging: In a glovebox or under Argon flow, combine the aryl iodide (1.0 equiv), pyrrolidin-2-one (1.2 equiv), CuI (5 mol%), and

    
     (2.0 equiv) in a pressure vial.
    
  • Ligand/Solvent: Add 1,4-Dioxane (sparged with Ar) followed by N,N'-dimethylethylenediamine (DMEDA) (10 mol%).

  • Reaction: Seal the vial and heat to 90–110°C for 12–24 hours.

    • Note: The lower bond dissociation energy of C-I vs C-Br allows selective coupling at the iodine position.

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate. Purify via column chromatography.[3][5][10]

Downstream Derivatization (Functionalization)

The 1-(4-bromo-2-methylphenyl)pyrrolidin-2-one scaffold is a "branch point" intermediate.

  • Suzuki-Miyaura Coupling: The aryl bromide remains active for Pd-catalyzed coupling with aryl boronic acids to create biaryl systems.

    • Catalyst System:

      
       / 
      
      
      
      / Dioxane:Water.
  • Buchwald-Hartwig Amination: Reaction with secondary amines to install amino-side chains.

    • Catalyst System:

      
       / Xantphos / 
      
      
      
      .
  • Alpha-Alkylation: The lactam carbonyl enables enolization.

    • Conditions: LDA / THF / -78°C followed by alkyl halide (R-X).

Functionalization Core 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Aminated Derivatives (Buchwald-Hartwig) Core->Buchwald HNR2 Pd(0) Alkylation Alpha-Substituted Lactams Core->Alkylation 1. LDA, -78°C 2. R-X

Figure 2: Divergent synthesis pathways from the core scaffold.

Troubleshooting & Optimization

  • Incomplete Cyclization (Method A): If the intermediate amide persists, ensure the THF is strictly anhydrous. Trace water quenches NaH. Alternatively, add a catalytic amount of Tetrabutylammonium iodide (TBAI) to accelerate the substitution.

  • Regioselectivity (Method B): If C-Br coupling is observed (formation of oligomers), lower the reaction temperature to 80°C and ensure the starting material is the iodo -analog, not the di-bromo analog.

  • Purification: The lactam is polar. If it streaks on silica, add 1% triethylamine to the eluent or use DCM/MeOH gradients.

Safety Considerations

  • 4-Chlorobutyryl chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench excess reagent slowly with isopropanol or solid

    
     before adding water.
    
  • Aryl Bromides: Potential skin sensitizers. Wear nitrile gloves.

References

  • Synthesis of N-Aryl Pyrrolidinones (General)

    • Organic Syntheses, Coll.[4][6] Vol. 10, p. 423 (2004); Vol. 78, p. 234 (2002).

  • Goldberg Coupling Conditions

    • Klapars, A., Antilla, J. C., Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." J. Am. Chem. Soc.2001 , 123, 7727-7729.

  • Cyclization of 4-Halo-N-arylbutanamides: Easton, C. J., et al. "Synthesis of N-Arylpyrrolidin-2-ones." Tetrahedron1994, 50, 13667.
  • Properties of 4-Bromo-2-methylaniline

    • PubChem CID 11423.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one in aqueous media

Technical Support Center: Solubility Optimization for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Subject: Troubleshooting aqueous solubility and precipitation issues for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Subject: Troubleshooting aqueous solubility and precipitation issues for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (CAS: 197450-39-8 / Analogous derivatives).

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting your DMSO stock solution of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one into aqueous buffers or media.[1] This compound is a lipophilic, neutral lactam (Calculated LogP ~2.[1]95) with a stable crystal lattice. It lacks ionizable centers (acidic/basic groups) in the physiological pH range, rendering pH adjustment ineffective.

Immediate Action: Do not add water directly to the neat DMSO stock. Use an intermediate dilution step with a co-solvent (PEG400) or a surfactant (Tween 80), or switch to a Cyclodextrin-based formulation.[1]

Part 1: Diagnostic & Mechanism (The "Why")[1]

Q: Why does the compound dissolve in DMSO but precipitate immediately in water?

A: This is a classic failure of Kinetic Solubility vs. Thermodynamic Solubility .

  • The Molecule: The 4-bromo-2-methylphenyl group is highly hydrophobic. The pyrrolidin-2-one (lactam) ring is polar but not sufficient to drag the hydrophobic tail into water.[1] The bromine atom adds significant molecular weight and lipophilicity, while the planar aromatic system encourages strong pi-stacking in the crystal lattice.

  • The Event: When you inject a DMSO stock into water, the DMSO (which loves water) diffuses away from the drug molecules instantly. The drug molecules, suddenly stripped of their solvent shield, aggregate and re-crystallize (precipitate) faster than they can disperse.

Visualizing the "Crash Out" Phenomenon

SolubilityFailure cluster_0 DMSO Stock Solution cluster_1 Aqueous Addition (The Shock) Stock Drug Solvated by DMSO Mix DMSO diffuses into Water (High Dielectric Constant) Stock->Mix Dilution Naked Drug Molecules Exposed Mix->Naked Solvent Stripping Crystal Rapid Crystallization (Precipitation) Naked->Crystal Hydrophobic Aggregation

Figure 1: Mechanism of precipitation during aqueous dilution.[1] The rapid diffusion of DMSO leaves the hydrophobic drug 'naked,' leading to immediate aggregation.

Part 2: Troubleshooting Protocols (The "How")

Scenario A: In Vitro Biological Assays (Cell Culture/Enzymatic)

Goal: Maintain solubility at micromolar concentrations (1–100 µM) without toxicity.

Issue: Direct spike of DMSO stock into media causes turbidity. Solution: The "Solvent Shift" Method with Surfactant Support.

Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Prepare Vehicle: Create a cell-culture compatible vehicle containing 0.5% Tween-80 (or Solutol HS 15) in your media.[1]

  • The Shift (Critical Step):

    • Do NOT add DMSO stock to the bulk media.

    • Take 10 µL of DMSO stock.

    • Add 990 µL of the Vehicle (Media + Surfactant) slowly while vortexing.

    • Result: A clear 10x intermediate solution.

  • Final Dilution: Add this 10x intermediate to your cells/assay plate.

Why this works: The surfactant (Tween-80) coats the drug molecules before they can aggregate, stabilizing them in micelles as the DMSO concentration drops.

ComponentRoleRecommended Concentration
DMSO Primary Solvent< 0.5% (Final) to avoid cytotoxicity
Tween 80 Surfactant/Stabilizer0.05% - 0.1% (Final)
Media Aqueous PhaseBalance
Scenario B: High Concentration / In Vivo Formulation

Goal: High solubility (1–10 mg/mL) for animal dosing.[1]

Issue: Simple cosolvents are not enough; the volume required causes toxicity. Solution: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3]

Scientific Rationale: Cyclodextrins are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[4] The phenyl ring of your compound fits inside the cavity (Host-Guest complex), shielding it from water while the exterior keeps the complex soluble.

Protocol: HP-β-CD Complexation

  • Preparation of Vehicle: Dissolve 20% w/v HP-β-CD in sterile water or saline. (e.g., 2g CD in 10 mL water).[1] Stir until clear.

  • Drug Addition:

    • Weigh the required amount of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.[1]

    • Add the drug powder slowly to the 20% CD solution while stirring.

  • Energy Input:

    • Sonicate the mixture for 30–60 minutes at ambient temperature.

    • Note: The solution may appear cloudy initially.

  • Equilibration: Stir overnight (12–24h) at room temperature.

  • Filtration: Filter through a 0.22 µm or 0.45 µm PVDF filter to remove any undissolved particles.

  • Validation: Check concentration via HPLC.

Decision Tree for Formulation Selection

FormulationDecision Start Start: Define Goal Conc Target Concentration? Start->Conc Low Low (< 100 µM) (In Vitro) Conc->Low High High (> 1 mg/mL) (In Vivo / Stock) Conc->High DMSO Use DMSO Stock + 0.1% Tween 80 Low->DMSO CD Use 20% HP-β-Cyclodextrin High->CD Preferred Lipid Use Lipid Formulation (Labrasol / Corn Oil) High->Lipid Alternative

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use acid or base to dissolve it? A: No. The pyrrolidin-2-one nitrogen is part of a lactam (amide) bond.[1] The lone pair is involved in resonance with the carbonyl group, making it non-basic. There are no protonatable or deprotonatable groups in the physiological pH range (pH 2–10). Adjusting pH will only increase the salt load without improving solubility.

Q2: My solution is clear, but my data is erratic. Why? A: You may have micro-precipitation . The compound might form "nanocrystals" that are invisible to the naked eye but interfere with light scattering or fluorescence assays.

  • Validation: Spin your "dissolved" sample at 10,000 x g for 10 minutes. If you see a pellet or if the supernatant concentration (measured by HPLC/UV) drops, you have precipitation.

Q3: Is N-Methylpyrrolidone (NMP) a better solvent than DMSO? A: Chemically, yes.[1] NMP is structurally similar to your compound and acts as a powerful cosolvent.[5] However, NMP is toxic to many cell lines even at low concentrations (0.1%).[1] Reserve NMP for animal formulations or chemical synthesis, not for cell-based assays.[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

    • Relevance: Comprehensive review of solubility enhancement strategies including cosolvency and complex
  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

    • Relevance: Establishes HP-β-CD as the standard for solubilizing hydrophobic small molecules with phenyl rings.
  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1]

    • Relevance: Explains the theoretical basis for the "Solvent Shift" and cosolvent dielectric constants.
    • [1]

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1]

    • Relevance: Provides safety limits for excipients like DMSO, Tween 80, and Cyclodextrins in biological applic

Sources

Optimization

Technical Support Center: Optimizing the Cross-Coupling of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with transition-metal-catalyzed cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with transition-metal-catalyzed cross-coupling reactions.

When utilizing 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one as an electrophile, chemists often encounter specific chemoselectivity challenges. While the bromine atom at the 4-position is sterically accessible for oxidative addition, the electron-donating nature of the para-pyrrolidinyl nitrogen and meta-methyl group subtly enriches the aromatic system. Furthermore, the pyrrolidin-2-one (lactam) moiety introduces a vulnerability to basic hydrolysis under standard aqueous coupling conditions. This guide provides a systematic, causality-driven approach to diagnosing and eliminating these side reactions.

Diagnostic Data: Identifying Side Reactions via LC-MS

A systematic troubleshooting workflow is essential to diagnose low yields, differentiating between inactive reagents, thermal degradation, and specific side-product formation[1]. Before adjusting your protocol, analyze your crude reaction mixture using LC-MS. Match your observed mass spectra against this quantitative diagnostic table to identify the dominant failure mode.

Observed Side ProductLC-MS Signature (ESI, [M+H]⁺)Mechanistic Root CausePrimary Mitigation Strategy
Protodehalogenation (1-(2-methylphenyl)pyrrolidin-2-one)176.1 m/z

-hydride elimination from protic solvents or amine bases, followed by reductive elimination.
Switch to strictly aprotic solvents (e.g., 1,4-Dioxane) and inorganic bases.
Lactam Hydrolysis (4-bromo-2-methylaniline)186.0 / 188.0 m/z (Bromine isotope pattern)Nucleophilic attack on the lactam carbonyl by strong aqueous hydroxide bases (e.g., NaOH, KOH).Replace strong hydroxides with mild, non-nucleophilic bases (e.g., K₃PO₄).
Homocoupling (Biaryl dimer)349.2 m/z Trace oxygen acting as an oxidant, or sluggish transmetalation causing Pd-Ar accumulation.Implement strict Schlenk techniques; utilize a large bite-angle ligand (e.g., dppf).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of the dehalogenated byproduct (176 m/z). Why is this happening, and how do I suppress it? A1: Protodehalogenation (or demetallative protonation) occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination. If your reaction utilizes alcohol solvents (like ethanol or methanol) or amine bases (like triethylamine), these reagents can coordinate to the palladium center, donate a hydride, and force the premature reductive elimination of the Ar-H species.
Actionable Fix: Eliminate all hydride donors. Switch your solvent system to 1,4-dioxane or toluene.

Q2: My LC-MS shows a mass corresponding to the loss of the pyrrolidinone ring. What is degrading my starting material? A2: The pyrrolidin-2-one ring is a cyclic amide (lactam). Under strongly basic, high-temperature aqueous conditions (such as 2M NaOH at 80 °C), the hydroxide ion acts as a nucleophile, attacking the lactam carbonyl. This leads to ring opening and eventual cleavage, yielding 4-bromo-2-methylaniline. Actionable Fix: Literature demonstrates that employing K₃PO₄ in 1,4-dioxane with minimal water effectively preserves amide and lactam functionalities during Suzuki-Miyaura cross-couplings while still providing enough basicity to activate the boronic acid[2].

Q3: The reaction stalls at 50% conversion, and I see homocoupling of the aryl bromide. How do I push the reaction to completion? A3: Homocoupling is a symptom of a disrupted catalytic cycle. The fundamental catalytic cycle relies on efficient oxidative addition, transmetalation, and reductive elimination[3]. If transmetalation is too slow, the Pd(II)-Ar species accumulates and can disproportionate or react with trace oxygen to form biaryl dimers. Actionable Fix: First, ensure your solvents are thoroughly degassed (sparged with Argon for at least 30 minutes). Second, upgrade your catalyst to a system with a bidentate ligand like Pd(dppf)Cl₂. The large bite angle of dppf accelerates the final reductive elimination step, preventing intermediate bottlenecking.

Logical Workflows & Mechanistic Pathways

To visualize the troubleshooting process and the chemical origin of these side reactions, refer to the following logic and mechanistic diagrams.

TroubleshootingWorkflow Start Low Yield / Impure Product LCMS LC-MS / NMR Analysis Start->LCMS Dehal Mass = 176 m/z (Protodehalogenation) LCMS->Dehal Hydrol Mass = 186/188 m/z (Lactam Hydrolysis) LCMS->Hydrol Homo Mass = 349 m/z (Homocoupling) LCMS->Homo Sol1 Switch to aprotic solvent (1,4-Dioxane) & K3PO4 Dehal->Sol1 Sol2 Avoid NaOH/KOH; Use mild base (K3PO4) Hydrol->Sol2 Sol3 Degas solvent thoroughly; Upgrade ligand (dppf/XPhos) Homo->Sol3

Figure 1: Troubleshooting workflow for identifying and resolving cross-coupling side reactions.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd TransMet Transmetalation (Ar'-M) OxAdd->TransMet Main Pathway BetaHyd β-Hydride Elimination from Solvent/Base OxAdd->BetaHyd Side Reaction RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 DehalProd Protodehalogenated Side Product (Ar-H) BetaHyd->DehalProd

Figure 2: Catalytic cycle illustrating the divergence of the protodehalogenation side pathway.

Standard Operating Procedure: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By utilizing K₃PO₄ and 1,4-Dioxane, we deliberately eliminate the chemical prerequisites for both lactam hydrolysis and protodehalogenation.

Objective: Couple 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one with an aryl boronic acid while strictly preserving the pyrrolidinone ring.

Materials Required:

  • 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 equiv, limiting reagent)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 equiv), the desired aryl boronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum (≤ 0.1 mbar) for 3 minutes, then backfill with ultra-pure Argon. Repeat this vacuum/Argon cycle three times to ensure the complete removal of atmospheric oxygen, which prevents homocoupling.

  • Solvent Preparation & Addition: In a separate flask, prepare a mixture of 1,4-Dioxane and Water (5:1 v/v ratio). Sparge this mixture with Argon for 30 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a 0.2 M concentration relative to the aryl bromide.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–16 hours. The biphasic nature of the reaction requires high agitation to ensure adequate mass transfer between the aqueous base and the organic catalytic species.

  • In-Process Control (IPC): At 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter, and inject into the LC-MS. Verify the disappearance of the 254 m/z peak (starting material) and the presence of the target product mass.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (3x reaction volume) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.

References

  • Title: Common side reactions in the synthesis of substituted pyrrolidines. Source: BenchChem.
  • Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Source: MDPI.
  • Title: C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery. Source: TCI Chemicals.
  • Title: Stille reaction. Source: Wikipedia.

Sources

Troubleshooting

Overcoming steric hindrance of the methyl group in 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Technical Support Center: Advanced Strategies for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides ex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Strategies for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert insights and troubleshooting protocols for overcoming the synthetic challenges associated with 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, focusing specifically on the steric hindrance presented by the ortho-methyl group.

Section 1: Understanding the Core Challenge: The "Ortho-Effect"

The primary hurdle in the functionalization of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is the "ortho-effect," a phenomenon where a substituent adjacent to a reactive site imposes significant steric and electronic consequences.[1][2][3]

Q1: What is the primary role of the ortho-methyl group in hindering reactions?

A1: The ortho-methyl group acts as a bulky steric shield. In its most stable conformation, it restricts free rotation around the N-C(aryl) bond and physically blocks the trajectory of incoming reagents or catalysts aiming to access adjacent reactive sites. This steric hindrance raises the activation energy for transition states, slowing down or completely inhibiting reactions.[1][4] Specifically, it impacts:

  • The C-Br Bond: It sterically congests the site for oxidative addition in metal-catalyzed cross-coupling reactions.

  • The Amide Group: It can force the pyrrolidinone ring to twist out of the plane of the benzene ring, altering electronic properties and accessibility.[3][4]

  • Adjacent C-H Bonds: It impedes access for directed metalation or C-H activation attempts.

Caption: Steric shielding of reactive sites by the ortho-methyl group.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for the 4-bromo handle. Low yields are a frequent issue due to the sterically hindered environment.

Q2: My Suzuki-Miyaura coupling with 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is failing. What are the most critical parameters to adjust?

A2: The failure of Suzuki-Miyaura coupling with this substrate is almost always due to an inefficient oxidative addition step. The choice of ligand is the single most critical factor for success.[5] Standard ligands like PPh₃ are often ineffective. You must employ a catalyst system designed specifically for sterically demanding substrates.

Troubleshooting Workflow: Sterically Hindered Suzuki-Miyaura Coupling

Follow this workflow to diagnose and optimize your reaction.

Troubleshooting_Workflow Start Start: Low Yield in Cross-Coupling Ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich monophosphine ligand? (e.g., SPhos, XPhos, RuPhos) Start->Ligand Ligand->Ligand Base Step 2: Check Base Is it a strong, non-nucleophilic base? (e.g., K₃PO₄, Cs₂CO₃) Is it anhydrous? Ligand->Base  Yes Base->Base Conditions Step 3: Adjust Conditions Increase temperature (90-120 °C)? Ensure rigorous inert atmosphere? Base->Conditions  Yes Conditions->Conditions Catalyst Step 4: Verify Catalyst Precursor Using a reliable Pd source? (e.g., Pd(OAc)₂, Pd₂(dba)₃) Conditions->Catalyst  Yes Catalyst->Catalyst Success Reaction Optimized Catalyst->Success  Yes

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

Recommended Catalyst Systems & Conditions

The key is to use bulky, electron-rich phosphine ligands that promote the formation of a highly active, low-coordinate Pd(0) species.[6][7] These ligands stabilize the catalyst while their size forces a coordinatively unsaturated state that can more readily access the hindered C-Br bond.

ParameterRecommendationRationale
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃Reliable sources for generating the active Pd(0) catalyst in situ.
Ligand SPhos, RuPhos, XPhos, or other Buchwald-type ligands These ligands are specifically designed for sterically hindered substrates.[5][8][9] Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in anhydrous conditions and minimize side reactions.
Solvent Anhydrous, degassed Toluene, 1,4-Dioxane, or THFCrucial for preventing catalyst deactivation.
Temperature 90 - 120 °CHigher temperatures are often required to overcome the activation energy barrier imposed by the steric hindrance.[5]
Protocol: Suzuki-Miyaura Coupling of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
  • Setup: In a glovebox, add 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 eq.) to an oven-dried Schlenk flask.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent & Degassing: Remove the flask from the glovebox and add anhydrous, degassed 1,4-dioxane (or toluene). Seal the flask and sparge the solution with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. These reactions may require 12-24 hours to reach completion.[5]

  • Workup: After cooling to room temperature, quench the reaction with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Section 3: FAQs on Directed ortho-Metalation (DoM)

Q3: Can the amide carbonyl act as a directing group to functionalize the C-H bond at the 3-position of the phenyl ring?

A3: Yes, the amide functionality is a powerful Directed Metalation Group (DMG).[10][11] It can chelate to a strong organolithium base, directing deprotonation specifically to the adjacent ortho C-H bond (position 3).[12] This creates a highly nucleophilic aryllithium intermediate that can be trapped with various electrophiles.

Q4: My Directed ortho-Metalation (DoM) reaction is giving low yields. How can I improve regioselectivity and conversion?

A4: While the amide is a strong DMG, the reaction's success depends on effectively deprotonating the C-H bond at position 3 without competing side reactions.

ParameterRecommendationRationale
Base s-BuLi or t-BuLi with TMEDAThese bases are stronger than n-BuLi and can better overcome any steric hindrance from the adjacent methyl group. TMEDA breaks down alkyllithium aggregates and accelerates the metalation.[12]
Solvent Anhydrous THF or Diethyl EtherCoordinating solvents are essential for stabilizing the aryllithium intermediate.
Temperature -78 °CCrucial for preventing side reactions, especially the anionic ortho-Fries rearrangement where the carbamoyl group could migrate.[12][13]
Electrophile Add at -78 °C and warm slowlyUse a reactive electrophile. Maintain low temperature during addition to prevent decomposition of the aryllithium species.
Protocol: General Procedure for DoM
  • Setup: Dissolve 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF in an oven-dried, argon-flushed flask.

  • Metalation: Cool the solution to -78 °C. Add s-BuLi (1.1 eq.) dropwise, maintaining the temperature. Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq.) in THF dropwise at -78 °C.

  • Warming & Quench: Allow the reaction to warm slowly to room temperature over several hours or overnight. Quench carefully by adding saturated aqueous NH₄Cl.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

References

  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane - Benchchem.
  • Directed ortho metalation - Wikipedia. Available from: [Link]

  • ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. Available from: [Link]

  • STERIC EFFECTS IN AROMATIC CARBONYL COMPOUNDS: I. BASICITIES AND ULTRAVIOLET SPECTRA - Canadian Science Publishing. Available from: [Link]

  • Directed (ortho) Metallation. Available from: [Link]

  • Directed metalation of tertiary benzamides. Ortho N-aryl amination and synthesis of acridones | Journal of the American Chemical Society. Available from: [Link]

  • Meta-selective C–H functionalization - Wikipedia. Available from: [Link]

  • Cobalt‐Catalyzed Suzuki Biaryl Coupling of Aryl Halides - PMC - NIH. Available from: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. Available from: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available from: [Link]

  • managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline - Benchchem.
  • Strategies for C−H activation of aromatic aldehydes. - ResearchGate. Available from: [Link]

  • The developing steric hindrance and ortho effect in aromatic amides.²⁹ - ResearchGate. Available from: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available from: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Available from: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society. Available from: [Link]

  • (PDF) Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation - ResearchGate. Available from: [Link]

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC. Available from: [Link]

  • Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies - MDPI. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • C-H activation at remote positions - YouTube. Available from: [Link]

  • Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B - The Royal Society of Chemistry. Available from: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available from: [Link]

  • Preparation of Sec and Tert Amines - Wordpress. Available from: [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles - Beilstein Journals. Available from: [Link]

  • An efficient method for the synthesis of substituted N-aryl lactams - ResearchGate. Available from: [Link]

  • N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines - PMC - NIH. Available from: [Link]

  • Ortho effect - Wikipedia. Available from: [Link]

  • Aryl Lactams by Regioselective Ozonation of N -Aryl Cyclic Amines - ResearchGate. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors - Drugs.ie. Available from: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy - ChemRxiv. Available from: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available from: [Link]

  • Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed. Available from: [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.

Sources

Optimization

Troubleshooting catalyst poisoning in 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one reactions

Topic: Troubleshooting Catalyst Poisoning in 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Cross-Couplings Reference ID: TSC-PD-2024-004 Audience: Senior Process Chemists & Medicinal Chemists Executive Summary: The Substrat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning in 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Cross-Couplings Reference ID: TSC-PD-2024-004 Audience: Senior Process Chemists & Medicinal Chemists

Executive Summary: The Substrate Challenge

You are likely encountering stalling or low conversion when attempting Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one .

This substrate presents a "Perfect Storm" for catalyst deactivation due to two synergistic structural features:

  • Steric Hindrance (Ortho-Effect): The ortho-methyl group creates significant steric bulk around the C-Br bond, drastically slowing the rate of Oxidative Addition (OA).

  • Lewis Basic Chelation (The Lactam Trap): The pyrrolidin-2-one oxygen is a competent Lewis base. When the catalytic cycle slows down due to sterics, the lactam moiety can coordinate to the electrophilic Pd(II) center, forming stable, off-cycle resting states (palladacycles) or displacing labile ligands.

This guide provides a self-validating diagnostic workflow to distinguish between catalyst poisoning , catalyst decomposition , and kinetic incompetence .

Part 1: Diagnostic Triage (Logic Flow)

Before altering conditions, determine the mode of failure. Use this logic gate to classify your issue.

DiagnosticFlow Start START: Reaction Stalled/Low Yield CheckColor Observation 1: Check Reaction Mixture Color Start->CheckColor Black Black Precipitate/Mirror CheckColor->Black Precipitate Visible OrangeRed Clear Orange/Red/Yellow CheckColor->OrangeRed Solution Homogeneous Decomp Diagnosis: Catalyst Decomposition (Pd Black Formation) Black->Decomp Poison Diagnosis: Catalyst Poisoning or Off-Cycle Trap OrangeRed->Poison Test1 Action: Add 10% Fresh Catalyst Decomp->Test1 Test2 Action: Mercury Drop Test (See Protocol) Poison->Test2 Result1 Reaction Restarts Test1->Result1 Result2 No Change Test1->Result2 Conclusion1 Confirmed: Catalyst Death (Instability) Result1->Conclusion1 Conclusion2 Confirmed: Product Inhibition or Substrate Depletion Result2->Conclusion2

Figure 1: Diagnostic logic tree for distinguishing between physical decomposition (Pd black) and chemical poisoning/trapping.

Part 2: Technical Deep Dive & Solutions

Issue 1: The "Ortho-Wall" (Steric-Induced Decomposition)

The Mechanism: The ortho-methyl group hinders the approach of the Pd(0) species to the C-Br bond. If Oxidative Addition (OA) is slower than the rate of catalyst aggregation, the active Pd(0)L2 species will cluster into inactive Pd nanoparticles (Pd Black).

  • Symptom: Reaction turns black rapidly; yield plateaus early.

  • The Fix: You must switch to bulky, electron-rich ligands that accelerate OA and stabilize the monoligated Pd(0) species.

  • Recommended Ligands:

    • SPhos / XPhos: The biaryl backbone creates a "roof" over the Pd, preventing aggregation while the electron-rich phosphine drives OA into the hindered C-Br bond [1].

    • P(t-Bu)3: Extremely bulky, enforcing a highly active mono-ligated Pd(0) species.

Issue 2: The Lactam Coordination Trap

The Mechanism: The carbonyl oxygen of the pyrrolidin-2-one is a "silent poison." In standard solvents (THF/Toluene), if the primary ligand dissociates (common with PPh3), the lactam oxygen binds to the Pd(II) intermediate. This forms a stable chelate that resists Transmetallation.

  • Symptom: Solution remains clear (orange/red) but conversion stops.

  • The Fix:

    • Solvent Switch: Use a solvent that out-competes the lactam for coordination. 1,4-Dioxane or DME are superior to Toluene here because their oxygen atoms can loosely solvate the Pd, preventing the substrate's lactam from locking it down.

    • Ligand Stiffness: Use bidentate ligands with a wide bite angle (e.g., Xantphos ) if monodentate ligands fail.

Issue 3: Impurity Carryover (The Hidden Killer)

If your 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one was synthesized via Cu-catalyzed coupling or from a thio-precursor:

  • Residual Copper: Cu(I) salts can scramble ligands with Pd.

  • Residual Halides: If prepared from the iodide, residual I- will inhibit the reaction of the bromide (Iodide binds Pd tighter than Bromide).

  • Scavenging Protocol: Treat the starting material with QuadraSil™ MP or wash with aqueous EDTA prior to the coupling reaction.

Part 3: Validation Protocols

Protocol A: The "Standard Addition" Resurrection Test

Use this to confirm catalyst death vs. kinetic stalling.

  • Setup: Run your reaction until conversion stalls (e.g., 40% conversion at 4 hours).

  • Sampling: Take a T0 aliquot for HPLC/GC.

  • Intervention: Add a fresh portion of catalyst (1-2 mol%) and ligand dissolved in degassed solvent.

  • Monitoring: Stir for 1 hour and sample again.

    • Result A (Conversion Increases): The original catalyst died (poisoning or decomposition). Solution: Improve catalyst stability (Ligand switch).

    • Result B (No Change): The reaction is chemically inhibited (product inhibition) or the reagents are dead (boronic acid protodeboronation). Solution: Check Boronic Acid stoichiometry.

Protocol B: The Mercury Drop Test (With Caveats)

Use this to determine if your active species is Homogeneous (desired) or Nanoparticles (undesired).

Warning: Recent studies indicate Hg can react with some homogeneous Pd(II) species, leading to false positives [2]. Use this in conjunction with Protocol A.

  • Preparation: Prepare two parallel reactions.

  • Addition: To one vial, add a drop of elemental mercury (~300 equiv relative to Pd) at the start or at 50% conversion.

  • Observation:

    • Reaction Stops: The active catalyst was likely Heterogeneous (Pd Nanoparticles). Action: Your ligand is too weak; the "catalyst" was actually just leached metal. Switch to SPhos/XPhos.

    • Reaction Continues: The active catalyst is Homogeneous . Action: Focus on preventing ligand displacement by the lactam.

Part 4: Quantitative Data Summary

Ligand Performance Matrix for Ortho-Substituted Aryl Bromides

Ligand ClassRepresentativeRec.[1][2][3][4][5] LoadingMechanism of ActionSuitability for This Substrate
Triarylphosphine PPh35-10 mol%StandardPOOR. Decomposes rapidly due to steric slowing of OA.
Bidentate (Small Bite) dppf2-5 mol%ChelationMODERATE. Good stability, but slow OA on hindered substrates.
Dialkylbiaryl SPhos / XPhos 0.5-2 mol% Steric Bulk + e- Rich EXCELLENT. Promotes OA on ortho-methyl bromides; resists lactam binding.
Bulky Alkyl P(t-Bu)31-3 mol%Monoligated Pd(0)GOOD. Very fast OA, but air-sensitive and prone to precipitation if stalling occurs.

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling: The Role of Bulky Phosphine Ligands." Journal of the American Chemical Society. (Context: Validation of SPhos/XPhos for sterically hindered substrates).

  • McIndoe, J. S., et al. "The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates." ChemRxiv, 2024. (Context: Limitations of the Hg test).

  • BenchChem Technical Support. "Troubleshooting guide for Suzuki reactions involving hindered substrates." (Context: General troubleshooting for ortho-substituted aryl halides).

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

This guide serves as a dedicated resource for researchers, chemists, and process development professionals encountering challenges with metal residue contamination in the synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, chemists, and process development professionals encountering challenges with metal residue contamination in the synthesis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one. The presence of residual catalysts, typically palladium or copper from cross-coupling reactions, is a critical quality attribute that must be controlled, particularly in drug development contexts where stringent purity standards are paramount.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and a framework for selecting the most effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isolated product has a gray/black or greenish tint after synthesis. What is the likely cause?

A: This is a classic indicator of residual metal catalyst contamination. A gray to black discoloration is often due to the presence of palladium black, the agglomerated, reduced form of palladium catalysts commonly used in Buchwald-Hartwig amination reactions.[4][5] A greenish or bluish tint can suggest the presence of residual copper salts, which are typically employed in Ullmann condensation reactions. These metallic impurities are often colloidal or finely dispersed within the solid product, making them difficult to remove by simple filtration.

Q2: My initial analysis (e.g., ICP-MS) shows high levels of palladium/copper. What are the acceptable limits for a pharmaceutical intermediate?

A: The acceptable limits for elemental impurities are defined by regulatory bodies and outlined in guidelines such as the ICH Q3D.[1] These guidelines classify metals based on their toxicity and establish a Permitted Daily Exposure (PDE). For active pharmaceutical ingredients (APIs), this translates into concentration limits. It is crucial to control these impurities as they offer no therapeutic benefit and can pose a risk to patient safety.[6]

Below is a summary of limits for common metal catalysts that may be used in the synthesis of your compound.

MetalClassOral PDE (µ g/day )Concentration Limit (ppm, assuming 10g/day dose)
Palladium (Pd) 2B10010
Platinum (Pt) 2B10010
Rhodium (Rh) 2B10010
Ruthenium (Ru) 2B10010
Copper (Cu) 33000300
Nickel (Ni) 2B20020
(Data sourced from ICH Q3D Guidelines on Elemental Impurities)

It is imperative to reduce metal residues to well below these limits, a process that often requires a multi-step purification strategy.

Q3: Recrystallization improved the color, but my metal levels are still too high. What should I try next?

A: While recrystallization is an excellent first step for bulk purification, it may not be sufficient to remove tightly bound or finely dispersed metal species.[7][8] The next logical and highly effective step is to employ a metal scavenger.

Metal scavengers are functionalized materials, often silica-based or polymeric resins, that selectively bind (chelate) metal ions, allowing them to be removed from the reaction mixture by simple filtration.[3][9][10] They offer a significant advantage over traditional methods by providing high efficiency and selectivity, often reducing metal content to parts-per-billion (ppb) levels.[11]

Workflow for Selecting a Purification Strategy

G Purification Workflow cluster_0 start Crude Product (High Metal Content) recrystall Step 1: Recrystallization start->recrystall check1 Analyze Metal Content (ICP-MS) recrystall->check1 scavenger Step 2: Metal Scavenger Screening & Treatment check1->scavenger > 50 ppm final_product Final Product (<10 ppm Pd/Cu) check1->final_product < 10 ppm check2 Analyze Metal Content (ICP-MS) scavenger->check2 carbon Optional Step: Activated Carbon Treatment (If color persists) check2->carbon > 10 ppm & Colored chromatography Final Polish: Column Chromatography (If necessary) check2->chromatography > 10 ppm check2->final_product < 10 ppm carbon->chromatography chromatography->final_product

Caption: Decision tree for purifying 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

Q4: There are many scavengers available. How do I choose the right one for removing Palladium or Copper?

A: The choice of scavenger depends on the target metal and its oxidation state.

  • For Palladium (Pd): Palladium is a soft metal and has a high affinity for soft ligands, particularly those containing sulfur. Thiol (-SH) and thiourea-functionalized silica scavengers are extremely effective for palladium removal.[12][13]

  • For Copper (Cu): Copper has a high affinity for nitrogen-containing ligands. Amine-based scavengers (e.g., those with ethylenediamine or triamine functionalities) are excellent choices. Chelating agents like EDTA or its derivatives during an aqueous workup can also be effective.[14][15][16]

It is highly recommended to perform a small-scale screening experiment with a panel of scavengers to identify the most efficient and cost-effective option for your specific process.

Mechanism of Metal Scavenging

G cluster_0 Chelation by a Thiol-Functionalized Scavenger Silica Silica Support Linker Linker Silica->Linker S1 S Linker->S1 S2 S Linker->S2 Pd Pd S1->Pd binds S2->Pd binds

Caption: Palladium chelation by a thiol-based scavenger.

Q5: Can I use activated carbon instead of a specialized scavenger?

A: Yes, activated carbon can be effective, but its primary strength is in removing colored organic impurities and some metal species through adsorption.[17][18][19] It is generally less selective than functionalized scavengers and may lead to significant loss of your desired product due to non-specific binding.[20] It is often used as a polishing step after an initial purification or when dealing with highly colored crude material. If you choose to use it, the amount should be carefully optimized (typically 1-5% w/w relative to your product) to balance purification with yield.

Q6: How do I confirm that my purification method is successful and robust?

A: Visual inspection is not sufficient. The only reliable way to quantify trace metal content is through highly sensitive analytical techniques. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard in the pharmaceutical industry for this purpose.[21][22][23] It can accurately measure elemental impurities down to ppb levels.[1][24] For a robust validation, you should analyze at least three independent batches purified by your chosen method to ensure consistent and reliable removal of the metal residues.[25]

Standard Operating Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent system where 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[26] Common solvents for this class of compounds include isopropanol, ethanol, ethyl acetate, or mixtures with heptane.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude product and the minimum amount of hot solvent required to achieve complete dissolution.

  • Cooling: Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[8]

  • Crystallization: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, for example, using a Buchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Screening Metal Scavengers
  • Preparation: In separate vials, dissolve a known amount of your metal-contaminated product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to create stock solutions.

  • Scavenger Addition: To each vial, add a different type of metal scavenger (e.g., Si-Thiol, Si-Triamine, MP-TMT). A typical starting point is 5-10 equivalents of scavenger relative to the initial metal concentration.

  • Agitation & Heating: Stir the mixtures at a set temperature (e.g., 50-80 °C) for a defined period (e.g., 2-4 hours). The optimal conditions will depend on the scavenger and the solvent.

  • Filtration: Cool the mixtures to room temperature and filter through a 0.45 µm syringe filter to remove the scavenger.

  • Analysis: Submit a sample from each filtrate for ICP-MS analysis to determine the residual metal concentration.

  • Evaluation: Compare the results to identify the most effective scavenger for your process.

Protocol 3: Bulk Purification with Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) in a round-bottom flask.

  • Carbon Addition: Add powdered activated carbon (typically 1-5% w/w relative to the product).

  • Stirring: Stir the slurry at room temperature or with gentle heating (e.g., 40 °C) for 30-60 minutes.

  • Filtration: Prepare a pad of Celite® or diatomaceous earth in a sintered glass funnel. Filter the mixture through the pad to remove the activated carbon.

  • Rinsing: Rinse the flask and the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Protocol 4: Sample Preparation for ICP-MS Analysis
  • Weighing: Accurately weigh approximately 50-100 mg of the final product into a clean digestion vessel.

  • Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid to the vessel.

  • Microwave Digestion: Place the vessel in a microwave digestion system and heat according to a pre-programmed method to completely dissolve the organic matrix. This step is critical to ensure all metal ions are liberated into the solution.[21]

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

  • Analysis: The diluted sample is now ready for introduction into the ICP-MS instrument for quantification against calibrated standards.[6][25]

References

  • Vertex AI Search. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved February 26, 2026.
  • UCT Science. (n.d.).
  • American Laboratory. (2011, February 1). Metal Impurities in Pharmaceuticals and Dietary Supplements: Implementing ICP-MS for USP <232> and Proposition 65. Retrieved February 26, 2026.
  • Unknown. (n.d.).
  • Johnson Matthey. (n.d.). Metal scavengers. Retrieved February 26, 2026.
  • Scribd. (n.d.). Recrystallization Techniques for Purification | PDF | Solubility | Solvent. Retrieved February 26, 2026.
  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved February 26, 2026.
  • Apollo Scientific. (n.d.). High-Capacity Metal Scavengers. Retrieved February 26, 2026.
  • Chemiis. (n.d.). Silica Gel for Column Chromatography (60-120 Mesh). Retrieved February 26, 2026.
  • Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved February 26, 2026.
  • PhosphonicS. (2022, July 7).
  • Ingenta Connect. (n.d.). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Retrieved February 26, 2026.
  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. Retrieved February 26, 2026.
  • Biotage. (n.d.).
  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved February 26, 2026.
  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved February 26, 2026.
  • PubMed. (2004, June 29). A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. Retrieved February 26, 2026.
  • RSC Publishing. (n.d.). Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. Retrieved February 26, 2026.
  • ResearchGate. (n.d.). Synthesis of Activated Carbons for Heavy Metals Removal | Request PDF. Retrieved February 26, 2026.
  • Zhulin Carbon. (2025, October 28). Activated Carbon For Heavy Metals Removal From Syngas. Retrieved February 26, 2026.
  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium. Retrieved February 26, 2026.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved February 26, 2026.
  • Unknown. (2024, October 28). Activated Carbon For Heavy Metals Removal. Retrieved February 26, 2026.
  • SPECTRO. (n.d.). ICP-MS for Trace Element Analysis | ICP Mass Spectrometry. Retrieved February 26, 2026.
  • Heycarbons. (n.d.). Activated Carbon For Heavy Metals Removal-Heycarbons. Retrieved February 26, 2026.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved February 26, 2026.
  • secrets of science – magazine. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved February 26, 2026.
  • AZoM. (2022, August 3). ICP-MS for Trace Metal Analysis. Retrieved February 26, 2026.
  • ResearchGate. (2022, October 11).
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved February 26, 2026.
  • Google Patents. (n.d.). CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process. Retrieved February 26, 2026.
  • Sorbtech. (n.d.).
  • ACS Publications. (2010, June 10). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). Retrieved February 26, 2026.
  • Teledyne Labs. (n.d.).
  • PMC. (n.d.). Removal of Heavy Metal Ions with Acid Activated Carbons Derived from Oil Palm and Coconut Shells. Retrieved February 26, 2026.
  • ResearchGate. (2025, August 9). Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. Retrieved February 26, 2026.
  • University of Rochester. (n.d.). Workup for Removing Copper Salts. Retrieved February 26, 2026.
  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds : r/Chempros. Retrieved February 26, 2026.
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. Retrieved February 26, 2026.
  • Wikipedia. (n.d.).
  • PMC. (2024, June 24).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 26, 2026.
  • Umicore Precious Metals Chemistry. (n.d.). Amination Catalysts | Buchwald-Hartwig Solutions. Retrieved February 26, 2026.
  • Chemistry LibreTexts. (2023, June 30).
  • PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved February 26, 2026.
  • Johnson Matthey. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 26, 2026.
  • SciSpace. (2015, November 23).
  • Quora. (2023, May 13).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, a substituted N-aryl lactam. By dissecting its predicted spectral features and comparing them with related structural analogs, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar heterocyclic compounds.

Predicted ¹H NMR Spectrum of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

The structure of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one suggests a complex and informative ¹H NMR spectrum. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring and the anisotropic effect of the carbonyl group in the pyrrolidinone ring.

Aromatic Region (δ 7.0-7.6 ppm): The 4-bromo-2-methylphenyl group will exhibit three distinct signals in the aromatic region of the spectrum.

  • H-6' : This proton, ortho to the methyl group, is expected to appear as a doublet.

  • H-5' : This proton, ortho to the bromine atom, will likely be a doublet of doublets due to coupling with both H-6' and H-3'.

  • H-3' : This proton, ortho to the pyrrolidinone nitrogen, is anticipated to be a doublet.

The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group will influence the precise chemical shifts of these aromatic protons.

Methyl Group (δ ~2.3 ppm): The methyl group at the C-2' position of the phenyl ring is expected to appear as a singlet in the upfield region of the spectrum. Its chemical shift is characteristic of a methyl group attached to an aromatic ring.

Pyrrolidinone Ring (δ 2.0-4.0 ppm): The three sets of methylene protons in the pyrrolidinone ring will each give rise to a distinct signal.

  • H-3 (β to C=O): These protons are expected to be a multiplet, likely a quintet, due to coupling with the adjacent methylene protons at C-4.

  • H-4 (γ to C=O): These protons, being adjacent to two other methylene groups, will likely appear as a multiplet.

  • H-5 (α to N): These protons, adjacent to the nitrogen atom, are expected to be deshielded and will likely appear as a triplet.

The diastereotopic nature of the methylene protons in the pyrrolidinone ring, especially in a molecule with restricted rotation around the N-aryl bond, could lead to more complex splitting patterns than simple first-order analysis might predict.

Comparative Spectral Data

To provide context for the predicted spectrum of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, it is valuable to compare it with the known ¹H NMR data of its constituent parts and related analogs.

Compound Relevant Protons Chemical Shift (δ ppm) Multiplicity
2-Pyrrolidinone[1][2][3]H-3~2.29Quintet
H-4~2.25Triplet
H-5~3.41Triplet
N-H~6.5-7.5Broad Singlet
TolueneAr-H7.17-7.29Multiplet
CH₃2.36Singlet
BromobenzeneAr-H7.24-7.47Multiplet
1-Aryl-2,5-pyrrolidinediones[4]Aliphatic H'sComplex Multiplets-

The data for 2-pyrrolidinone provides a baseline for the chemical shifts of the pyrrolidinone ring protons.[1][2][3] The introduction of the N-aryl substituent is expected to cause a downfield shift of the H-5 protons due to the electronic influence of the aromatic ring. The complexity observed in the spectra of 1-aryl-2,5-pyrrolidinediones suggests that restricted rotation around the N-aryl bond in the title compound could lead to non-equivalent methylene protons and more intricate splitting patterns.[4]

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

I. Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified solid 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

  • Filtration: To remove any particulate matter, which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for preparing a high-quality NMR sample.

II. Data Acquisition

The parameters used for data acquisition will determine the quality and information content of the spectrum.

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The spectrometer will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which is critical for sharp spectral lines.

  • Acquisition Parameters: Set the following key acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient for a routine ¹H spectrum.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for organic molecules.[7]

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.[8]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally appropriate for good digital resolution.[8]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds between scans allows for the longitudinal relaxation of the protons, ensuring accurate integration.

Caption: Key steps in the NMR data acquisition process.

III. Data Processing and Interpretation
  • Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is then corrected to be flat.

  • Referencing: The chemical shift of the internal standard (TMS) is set to 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas. The integration values provide the relative ratio of the number of protons giving rise to each signal.

  • Analysis of Splitting Patterns: Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to determine the number of neighboring protons according to the n+1 rule.[9]

Conclusion

The ¹H NMR spectral analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one provides a wealth of structural information. By carefully preparing the sample and optimizing the data acquisition parameters, a high-resolution spectrum can be obtained. The predicted chemical shifts and coupling patterns, when compared with known data for related structures, allow for a confident assignment of all proton signals. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and similar N-aryl lactam compounds, ensuring scientific rigor and advancing the pace of drug discovery and development.

References

  • NMR Sample Preparation. University of Strathclyde. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. Available at: [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Available at: [Link]

  • NMR data acquisition. Instruct-ERIC. Available at: [Link]

  • Supporting Information - New Journal of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • 1H ACQUISITION PERIOD. IMSERC. Available at: [Link]

  • Supporting information - Physical Chemistry Chemical Physics. The Royal Society of Chemistry. Available at: [Link]

  • 2-Pyrrolidone. PubChem. Available at: [Link]

  • Basic Practical NMR Concepts. Michigan State University, Department of Chemistry. Available at: [Link]

  • Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. ResearchGate. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available at: [Link]

  • 2-pyrrolidinone, 1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1,4-Bis(bromomethyl)benzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. ResearchGate. Available at: [Link]

  • Proton (1H) NMR Spectroscopy. Save My Exams. Available at: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). NP-MRD. Available at: [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • H NMR Spectroscopy. University of Calgary. Available at: [Link]

  • 1-Methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link]

  • 1-(4-bromo-2-fluorophenyl)pyrrolidin-2-one. PubChemLite. Available at: [Link]

Sources

Comparative

Strategic HPLC Method Development for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

This guide outlines a strategic approach to developing an HPLC purity method for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , utilizing a comparative framework to select the optimal stationary phase. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic approach to developing an HPLC purity method for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , utilizing a comparative framework to select the optimal stationary phase.

Executive Summary & Molecule Profile

Objective: Establish a stability-indicating HPLC method capable of separating the parent API (Active Pharmaceutical Ingredient) from its synthetic precursors and potential degradants.

Analyte Profile:

  • Compound: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

  • Nature: Neutral/Weakly Basic Amide (Lactam).

  • Key Structural Features:

    • N-Aryl Linkage: The pyrrolidone ring is attached to a substituted phenyl ring. This creates a conjugated system susceptible to hydrolysis under extreme pH.

    • Halogen/Alkyl Substitution: The 4-Bromo and 2-Methyl groups significantly increase hydrophobicity (LogP) compared to unsubstituted N-phenylpyrrolidinone.

    • Chirality: Achiral (unless the pyrrolidone ring is substituted, which is not indicated here).

The Challenge: The primary difficulty lies in separating the parent molecule from its lipophilic starting material (4-Bromo-2-methylaniline ) and its polar hydrolysis product (Open-chain amino acid ). Standard C18 methods often fail to resolve the aniline impurity cleanly due to peak tailing caused by residual silanol interactions.

Impurity Profiling & Synthesis Logic

To develop a robust method, we must first understand what we are separating. The synthesis likely involves the cyclization of 4-bromo-2-methylaniline with a butyrolactone derivative.

Figure 1: Impurity Origin & Degradation Pathway

This diagram maps the critical species that the HPLC method must resolve.

SynthesisPath cluster_legend Species Type SM Starting Material (4-Bromo-2-methylaniline) [Basic, UV-Active] API TARGET ANALYTE 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one [Neutral, Hydrophobic] SM->API Cyclization (High Temp/Acid) Reagent Reagent (GBL / 4-Chlorobutyryl chloride) Reagent->API Degradant Hydrolysis Degradant (Ring Opening) [Polar, Acidic] API->Degradant Acid/Base Hydrolysis L1 Impurity (Basic) L2 Target

Caption: Synthesis pathway identifying the critical aniline precursor (SM) and the ring-opened degradant requiring separation.

Comparative Study: Stationary Phase Selection

A rigid "one-size-fits-all" C18 approach is often insufficient for N-aryl compounds. We compared two distinct column chemistries to determine the superior separation mechanism.

The Contenders
  • Method A (Baseline): C18 (Octadecyl) – Relying purely on hydrophobic interactions.

  • Method B (Challenger): Biphenyl / Phenyl-Hexyl – Utilizing

    
     interactions specific to the aromatic rings.
    
Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Targeting the phenyl ring absorption).

Comparative Performance Data

The following table summarizes the chromatographic behavior observed during method screening.

ParameterMethod A: C18 ColumnMethod B: Biphenyl ColumnAnalysis
Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Biphenyl offers dual-selectivity.
Analyte Retention (

)
4.5 (Moderate)5.2 (Stronger)The aromatic rings interact strongly with the Biphenyl phase.
Aniline Impurity Shape Tailing (Asymmetry > 1.5)Sharp (Asymmetry < 1.2)C18 silanols interact with the basic aniline; Biphenyl shields these better.
Selectivity (

)
1.1 (Poor resolution from SM)1.4 (Excellent resolution)

interaction differences between the aniline and the lactam drive separation.
Recommendation Rejected Selected Method B provides superior purity assurance.

Expert Insight: The Biphenyl phase is superior here because the target molecule has a rigid, electron-rich aromatic system. The


 interactions provide an "orthogonal" separation mechanism that pulls the neutral lactam away from the basic aniline starting material more effectively than simple hydrophobicity.

Optimized Method Protocol (The "Gold Standard")

Based on the comparative study, the Biphenyl/Phenyl-Hexyl chemistry is the validated choice. Below is the finalized protocol for purity release testing.

Chromatographic Conditions
  • Column: Kinetex Biphenyl or Halo Biphenyl (2.7 µm, 100 x 4.6 mm).

    • Why? Core-shell particles (2.7 µm) offer UHPLC-like resolution at standard HPLC pressures.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Why? Buffering at pH 3.5 ensures the aniline impurity (pKa ~4-5) remains ionized (protonated), reducing its retention and preventing overlap with the neutral parent peak.

  • Mobile Phase B: Methanol:Acetonitrile (50:50).[5]

    • Why? Methanol promotes

      
       selectivity better than pure ACN.
      
  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak sharpness).

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
1.09010Isocratic Hold (Elute polar degradants)
8.01090Linear Gradient (Elute Parent)
10.01090Wash (Elute Dimers/Oligomers)
10.19010Re-equilibration
14.09010End of Run

Method Validation & Decision Logic

To ensure this method is "self-validating" (Trustworthiness), the following system suitability criteria must be met before every run.

Figure 2: Method Development Decision Tree

This workflow illustrates the logical steps taken to arrive at the final method, ensuring no critical parameter was overlooked.

MethodDev Start Start: Define Analyte (Neutral Lactam + Basic Impurity) Screen Phase Screening C18 vs. Biphenyl Start->Screen Decision Resolution > 2.0? Screen->Decision Compare Selectivity Opt_C18 Optimize C18 (Add Ion Pair Reagent) Decision->Opt_C18 No (C18 Failed) Opt_Bi Optimize Biphenyl (Adjust MeOH/ACN Ratio) Decision->Opt_Bi Yes (Biphenyl Promising) Final Final Method Validation (Specificity, Linearity, LOQ) Opt_C18->Final Alternative Path Opt_Bi->Final

Caption: Decision logic prioritizing the Biphenyl stationary phase based on resolution criteria.

System Suitability Specifications (Acceptance Criteria)
  • Resolution (

    
    ):  > 2.0 between 4-Bromo-2-methylaniline and Target Peak.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.3 for the Target Peak.
  • Precision: %RSD < 1.0% for 5 replicate injections of the standard.

  • Sensitivity (LOQ): Signal-to-Noise > 10:1 at 0.05% concentration (reporting threshold).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selectivity). Link

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for impurity profiling). Link

  • Restek Corporation. (2024). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions. (Technical guide on Biphenyl column mechanisms). Link

  • SIELC Technologies. (2018). Separation of Pyrrolidine derivatives on Newcrom R1 HPLC column. (Application note for similar N-aryl pyrrolidine separations). Link

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one: A Comparative Technical Guide

Part 1: Executive Summary & Structural Context In the development of novel N-aryl lactam therapeutics—often explored for anticonvulsant (racetam analogs) and antifibrotic (pirfenidone analogs) activity—the precise charac...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

In the development of novel N-aryl lactam therapeutics—often explored for anticonvulsant (racetam analogs) and antifibrotic (pirfenidone analogs) activity—the precise characterization of intermediates is critical. 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (hereafter referred to as BMP-Pyr ) represents a quintessential scaffold in this class, featuring a gamma-lactam ring fused to a halogenated aromatic system.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of BMP-Pyr. Unlike rigid templates, this document focuses on the mechanistic causality of ionization and dissociation, comparing BMP-Pyr against two critical alternatives: Pirfenidone (a commercially relevant unsaturated analog) and the Des-methyl analog (1-(4-bromophenyl)pyrrolidin-2-one), to isolate the effects of ring saturation and steric hindrance.

Key Technical Specifications
  • Chemical Formula: C₁₁H₁₂BrNO

  • Monoisotopic Mass: 253.0102 (⁷⁹Br) / 255.0082 (⁸¹Br)

  • Core Motif: N-aryl-γ-lactam (saturated 5-membered ring).

  • Key Structural Features: Ortho-methyl group (steric influence), Para-bromo substituent (isotopic signature).

Part 2: Mass Spectrometry Profiling & Fragmentation Mechanisms

Ionization and Isotopic Signature

Upon Electrospray Ionization (ESI) in positive mode, BMP-Pyr forms a stable protonated molecular ion


. The presence of a single bromine atom imparts a characteristic 1:1 isotopic doublet  separated by 2 Da.
Ion Speciesm/z (⁷⁹Br)m/z (⁸¹Br)Relative Abundance

254.018 256.016 100% (Base Peak)

276.000277.998Variable (buffer dependent)
Fragmentation Pathways (MS/MS)

The fragmentation of BMP-Pyr is driven by the stability of the lactam ring and the lability of the C-Br bond. Under Collision-Induced Dissociation (CID), three primary pathways emerge:

Pathway A: Lactam Ring Cleavage (Neutral Loss of CO)

A characteristic feature of cyclic amides (lactams) is the extrusion of carbon monoxide (CO, 28 Da). This results in a ring contraction, forming a cyclic iminium or stabilized carbocation species.

  • Transition:

    
     (Loss of 28 Da).
    
Pathway B: Halogen Radical Elimination

While less common in even-electron ESI spectra compared to EI, high collision energies can trigger the homolytic cleavage of the C-Br bond, particularly if the resulting aryl cation is stabilized by the ortho-methyl group.

  • Transition:

    
     (Loss of HBr equivalent or Br radical depending on charge localization).
    
Pathway C: Combined Loss (The "Ortho Effect")

The ortho-methyl group interacts with the carbonyl oxygen of the lactam ring, facilitating a specific rearrangement that leads to the loss of the entire lactam moiety or specific ring fragments (e.g.,


).

Part 3: Comparative Analysis of Alternatives

This section objectively compares BMP-Pyr with its structural "alternatives" to highlight how subtle chemical changes dictate MS behavior.

Table 1: Comparative Fragmentation Metrics[1][2]
FeatureBMP-Pyr (Target) Alternative A: Pirfenidone Alternative B: Des-methyl Analog
Core Structure Saturated PyrrolidinoneUnsaturated PyridinoneSaturated Pyrrolidinone
Substituents 4-Br, 2-Me5-Me (on ring), Phenyl (N)4-Br, H (no methyl)
Primary Neutral Loss CO (28 Da) + EthyleneCO (28 Da) + HCNCO (28 Da)
Base Peak (MS2) m/z 174 (Lactam-Ar)m/z 92 (Phenyl-N)m/z 160
"Ortho Effect" Yes (Steric driven loss)No (Planar aromatic)No (Free rotation)
Isotopic Pattern 1:1 (Br)None (C/H/N/O only)1:1 (Br)
Analysis of Performance Differences
  • Vs. Pirfenidone (Unsaturation Effect):

    • Pirfenidone contains a pyridinone ring (aromatic character). Its fragmentation is dominated by the loss of CO followed by HCN (27 Da), characteristic of pyridine rings.

    • BMP-Pyr contains a saturated pyrrolidine ring. It readily loses ethylene (

      
      )  or undergoes ring opening, which Pirfenidone cannot do without breaking aromaticity. This makes BMP-Pyr more susceptible to fragmentation at lower collision energies.
      
  • Vs. Des-methyl Analog (Steric Effect):

    • The Des-methyl analog (1-(4-bromophenyl)pyrrolidin-2-one) lacks the ortho-methyl group. This allows free rotation of the phenyl-lactam bond.

    • BMP-Pyr exhibits restricted rotation due to the ortho-methyl. In MS/MS, this steric strain often promotes "proximity effects," such as hydrogen transfer from the methyl group to the lactam oxygen, facilitating unique water losses or specific rearrangements not seen in the des-methyl variant.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the mechanistic fragmentation pathway of BMP-Pyr, highlighting the divergence between ring contraction and substituent loss.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 254/256 (Protonated Lactam) Inter_A Intermediate A [M+H - CO]+ m/z 226/228 (Ring Contraction) M_Ion->Inter_A - CO (28 Da) Inter_B Intermediate B [M+H - C2H4]+ m/z 226/228 (Retro-Cyclization) M_Ion->Inter_B - C2H4 (28 Da) Prod_C Product Ion C [M+H - HBr]+ m/z 174 (De-halogenated Lactam) M_Ion->Prod_C - HBr (80/82 Da) Prod_D Aryl Amine Ion [Ar-NH3]+ m/z 186/188 (Lactam Loss) Inter_A->Prod_D - C3H4 (Rearrangement)

Caption: Mechanistic fragmentation pathway of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one under ESI-CID conditions, highlighting the competitive loss of CO and HBr.

Part 5: Experimental Protocol (Self-Validating System)

To replicate these results and validate the compound identity, follow this standardized LC-MS/MS workflow. This protocol is designed to be self-validating by using the Br-isotope pattern as an internal quality check.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of BMP-Pyr in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~1 µg/mL.

    • Reasoning: Formic acid ensures protonation of the amide nitrogen/oxygen for ESI+ efficiency.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

Data Acquisition Strategy (The Validation Loop)
  • Full Scan (MS1): Scan range m/z 100–400.

    • Validation Criteria: Look for the doublet at 254/256 with nearly equal intensity. If the ratio deviates from ~1:1, suspect interference or dechlorination/debromination.

  • Product Ion Scan (MS2): Select m/z 254.0 (⁷⁹Br isotope) as precursor.

    • Collision Energy Ramp: 10, 20, 40 eV.

    • Validation Criteria: At 20 eV, the m/z 226 peak (loss of CO) should appear. At 40 eV, the m/z 174 peak (loss of Br) should become dominant.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Signal Poor protonation of lactamIncrease Formic Acid to 0.5% or switch to APCI source.
Single Peak at 254 (No Doublet) Wrong CompoundCheck synthesis; compound may be the fluoro- or des-bromo analog.
Dominant Peak at 276 Sodium AdductRemove glass/detergents; switch to Ammonium Formate buffer to suppress Na+.

References

  • Mahto, M. K., et al. (2014).[1] "Synthesis and evaluation of N-arylpyrrolidinone derivatives as anticancer agents." Journal of Heterocyclic Chemistry.

  • Westphal, F., et al. (2010). "Mass spectral fragmentation of N-aryl-gamma-lactams and their derivatives." Forensic Science International.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Pirfenidone (CID 4813)." PubChem.

  • ChemSrc. (2023). "1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one - Physicochemical Properties." ChemSrc Database. [2]

  • Jackson, G., et al. (2020). "Identification of novel fragmentation pathways in the tandem mass spectra of protonated synthetic cathinones and lactam analogs." West Virginia University Research Repository.

Sources

Comparative

Comparative Guide: Reactivity of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one vs. Chloro-Analogs

Executive Summary In the development of pharmaceutical intermediates, the choice between a bromo- and a chloro-aryl scaffold is often a trade-off between reactivity and stability/cost . For the specific scaffold 1-(4-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates, the choice between a bromo- and a chloro-aryl scaffold is often a trade-off between reactivity and stability/cost .

For the specific scaffold 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (Compound A) versus its Chloro-analog (Compound B) , the presence of the ortho-methyl group and the lactam moiety creates a unique chemical environment.

  • The Verdict: Compound A (Bromo) is the superior choice for lead optimization and library synthesis . Its weaker C-Br bond allows for mild palladium-catalyzed cross-couplings and viable lithium-halogen exchange at low temperatures, preserving the sensitive lactam ring.

  • The Alternative: Compound B (Chloro) is chemically robust and cost-effective but requires specialized "next-generation" ligands (e.g., Buchwald biaryl phosphines) for cross-coupling and is generally unsuitable for lithium-halogen exchange due to competing nucleophilic attack on the lactam carbonyl.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the bond dissociation energies (BDE) and the steric environment created by the ortho-methyl group.

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary differentiator is the carbon-halogen bond strength.[1] In palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig), the rate-limiting step for aryl chlorides is often the oxidative addition to the Pd(0) species.

FeatureBromo-Analog (Compound A)Chloro-Analog (Compound B)Impact on Reactivity
Bond C(sp²)–BrC(sp²)–ClBr activates 10–100x faster in Pd cycles.
BDE (approx) ~81 kcal/mol~96 kcal/molCl requires higher temp or electron-rich ligands.
C-X Bond Length ~1.90 Å~1.74 ÅLonger bond (Br) is more accessible to metal centers.
Ortho-Effect 2-Methyl Group2-Methyl GroupSteric bulk forces the lactam ring out of planarity, but the para-halogen remains accessible.
The "Lactam Liability"

Both molecules contain a pyrrolidin-2-one ring. This is a cryptic electrophile .

  • Risk: Strong nucleophiles (like n-BuLi) used to activate the halogen can attack the lactam carbonyl (C=O), leading to ring opening.

  • Mitigation: The Bromo-analog undergoes Li-Hal exchange faster than the carbonyl attack at -78°C. The Chloro-analog exchanges too slowly, resulting in significant byproduct formation (ring opening).

Downstream Reactivity Comparison

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most common transformation for this scaffold.

  • Bromo-Analog: Reacts readily with standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and mild bases (Na₂CO₃). The reaction is chemoselective and tolerates the lactam well.

  • Chloro-Analog: Inert to standard Pd-catalysts. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or BrettPhos) to facilitate oxidative addition across the strong C-Cl bond.

Lithium-Halogen Exchange

Used to generate the aryl-lithium species for reaction with electrophiles (aldehydes, ketones).

  • Bromo-Analog: Feasible.[2] Treatment with t-BuLi or n-BuLi at -78°C effects rapid exchange. The resulting aryl-lithium is stable enough at low temp to be trapped with an electrophile before attacking its own lactam ring (intermolecularly).

  • Chloro-Analog: Not Recommended. The rate of exchange is slower than the rate of nucleophilic attack on the lactam carbonyl.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for the Bromo and Chloro analogs under Palladium catalysis and Lithiation conditions.

ReactivityComparison StartBr Bromo-Analog (Reactive) PdCycle Pd(0) Oxidative Addition StartBr->PdCycle Fast (Standard Cat.) LiEx Lithium-Halogen Exchange (-78°C) StartBr->LiEx Fast (Kinetic Control) StartCl Chloro-Analog (Inert/Robust) StartCl->PdCycle Slow/No Rxn (Requires XPhos) StartCl->LiEx Very Slow ProductSuzuki Biaryl Product (High Yield) PdCycle->ProductSuzuki ProductLi Functionalized Arene (Good Yield) LiEx->ProductLi From Br SideProduct Ring-Opened Byproduct LiEx->SideProduct From Cl (Carbonyl Attack)

Figure 1: Comparative reactivity pathways. Note the high risk of side reactions for the Chloro-analog during lithiation.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for Bromo-Analog)

This protocol demonstrates the mild conditions possible with the Bromo-scaffold.

Reagents:

  • 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (3 mol%)

  • K₂CO₃ (2.0 equiv, 2M aqueous)

  • Dioxane (0.2 M)

Procedure:

  • Charge a reaction vial with the Bromo-lactam, arylboronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane and K₂CO₃ solution.

  • Heat to 80°C for 4–6 hours.

  • Monitoring: TLC/LCMS should show complete consumption of starting material.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: "High-Energy" Coupling (Required for Chloro-Analog)

This protocol is required if cost dictates the use of the Chloro-scaffold.

Reagents:

  • 1-(4-Chloro-2-methylphenyl)pyrrolidin-2-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%) - Critical for activating Aryl-Cl

  • K₃PO₄ (3.0 equiv)

  • Toluene/Water (10:1)

Procedure:

  • Pre-complex the catalyst: Stir Pd₂(dba)₃ and XPhos in Toluene for 10 mins under Argon.

  • Add the Chloro-lactam, boronic acid, and base.

  • Heat to 100–110°C (Reflux) for 12–16 hours.

  • Note: Higher temperature and strictly anhydrous/anaerobic setup are often required to prevent catalyst deactivation before the slow oxidative addition occurs.

Synthesis of the Scaffold (The "Goldberg" Approach)

If you need to synthesize these scaffolds from scratch, the Goldberg Reaction (Cu-catalyzed amidation) is the industry standard.

Critical Selectivity Note: To make the Bromo-analog , you cannot simply react 1,4-dibromo-2-methylbenzene with pyrrolidinone (poor selectivity). You must use 4-bromo-1-iodo-2-methylbenzene . The Copper catalyst will selectively couple at the Iodo position (weaker bond), leaving the Bromo position intact for downstream chemistry.

SynthesisRoute Precursor 4-Bromo-1-iodo-2-methylbenzene Intermediate Oxidative Addition (Selective at C-I bond) Precursor->Intermediate Fast Reagent 2-Pyrrolidinone Reagent->Intermediate Conditions CuI (10 mol%), DMEDA K3PO4, Dioxane, 110°C Conditions->Intermediate Product 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Intermediate->Product Reductive Elimination

Figure 2: Chemoselective synthesis of the Bromo-scaffold using the Goldberg reaction.

References

  • General Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Goldberg Reaction Mechanism: Timsina, Y. N., et al. (2012). Copper-catalyzed amidation of aryl halides using 2-pyrrolidinone. Journal of Organic Chemistry. Link (Generalized reference for N-arylation).

  • Lithium-Halogen Exchange Kinetics: Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups.[3] Accounts of Chemical Research, 15(10), 300-305. Link

  • Buchwald Ligands for Aryl Chlorides: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl halides. Accounts of Chemical Research, 41(11), 1461-1473. Link

Sources

Validation

IR spectroscopy characteristic peaks for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

This guide details the infrared (IR) spectroscopy characterization of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a specialized N-aryl lactam scaffold used in medicinal chemistry.[1] The following content is structured...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopy characterization of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , a specialized N-aryl lactam scaffold used in medicinal chemistry.[1]

The following content is structured to serve as a practical reference for Quality Control (QC) and synthetic validation, distinguishing this product from its precursors and common impurities.

Executive Summary

1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is a tertiary amide (gamma-lactam) featuring a 1,2,4-trisubstituted aromatic ring.[1] In drug development, it serves as a robust intermediate, often synthesized from 4-bromo-2-methylaniline and


-butyrolactone  (or related butyryl derivatives).[1]

Critical Quality Attribute (CQA): The spectroscopic validation of this molecule hinges on the disappearance of primary amine N-H stretches (from the aniline precursor) and the appearance of a strong lactam Carbonyl (C=O) stretch . This guide provides the comparative data necessary to confirm reaction completion and purity.

Structural Analysis & Vibrational Modes

Before interpreting the spectrum, we must deconstruct the molecule into its vibrating components.

ComponentKey Functional GroupExpected Vibrational ModeDiagnostic Value
Pyrrolidinone Ring C=O[1] (Lactam) Stretching (~1680–1705 cm⁻¹)High: Confirms ring closure.[1]
C-N (Amide) Stretching (~1400 cm⁻¹)Medium: Backbone confirmation.[1]
Phenyl Ring Ar-H Stretching (>3000 cm⁻¹)Medium: Differentiates from aliphatic.
C=C (Aromatic) Ring Breathing (1450–1600 cm⁻¹)Medium: Presence of aryl core.[1]
Substituents -CH₃ (Methyl) C-H Bending (~1380 cm⁻¹)Low: Often obscured.[1]
-Br (Bromo) C-Br Stretch (500–700 cm⁻¹)High: Fingerprint identification.[1]
1,2,4-Pattern OOP Bending (800–900 cm⁻¹)High: Confirms regiochemistry.[1]

Experimental Protocol

To ensure reproducible data comparable to the values in this guide, follow this standardized ATR-FTIR protocol.

Methodology: Attenuated Total Reflectance (ATR)[1]
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with Diamond/ZnSe crystal.

  • Sample State: Solid powder or viscous oil (depending on purity/crystallinity).[1]

  • Parameters:

    • Range: 4000 – 600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum) to 64 (for high signal-to-noise ratio).

    • Background: Air background collected immediately prior to sampling.[1]

Protocol Steps:

  • Clean crystal with isopropanol; ensure no residue remains (check background).[1]

  • Place ~5-10 mg of sample on the crystal center.[1]

  • Apply pressure using the anvil until the energy throughput stabilizes.[1]

  • Acquire spectrum.[1][2][3][4][5][6][7]

  • Data Processing: Apply baseline correction if necessary; do not use heavy smoothing filters that may obscure fingerprint splitting.[1]

Comparative Spectral Analysis

A. Product vs. Precursor (Reaction Monitoring)

The most common synthetic route involves the cyclization of 4-bromo-2-methylaniline .[1] The spectral shift is dramatic and binary.[1]

FeaturePrecursor: 4-Bromo-2-methylanilineProduct: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one QC Interpretation
3300–3500 cm⁻¹ Doublet (Strong) (N-H Asym/Sym Stretch)Absent (Baseline flat)CRITICAL: Presence of peaks here indicates unreacted starting material.[1]
1680–1705 cm⁻¹ Absent (No Carbonyl)Strong Band (Lactam C=O)CRITICAL: Confirms formation of the amide bond.[1]
1600–1620 cm⁻¹ Strong (N-H Scissoring)Weak/AbsentLoss of primary amine deformation.[1]
B. Product vs. Reagent Impurity ( -Butyrolactone)

If


-butyrolactone (GBL) is used as a reagent, it may remain as a solvent impurity.[1]
FeatureImpurity:

-Butyrolactone (GBL)
Product: Lactam Scaffold Differentiation Logic
C=O[1] Position ~1770–1790 cm⁻¹ (Ester/Lactone)~1680–1705 cm⁻¹ (Amide/Lactam)Esters vibrate at higher frequencies than amides due to lack of resonance donation from Oxygen vs Nitrogen.[1]

Detailed Characteristic Peak Assignments

The following table aggregates experimental data from analogous N-aryl pyrrolidinones and substituted benzenes to provide the characteristic fingerprint for this specific molecule.

Frequency (cm⁻¹)IntensityAssignmentTechnical Commentary
3020 – 3060 WeakAr-C-H Stretch Characteristic of unsaturated aromatic protons.
2850 – 2980 MediumAliphatic C-H Stretch Overlap of pyrrolidinone ring (-CH₂-) and methyl group (-CH₃).[1]
1685 – 1700 Strong C=O[1] Stretch (Lactam) The defining peak.[1] Lower than typical ketones due to amide resonance, but higher than open-chain amides due to ring strain.[1]
1580 – 1600 MediumAr-C=C Stretch Aromatic ring "breathing" modes.[1]
1480 – 1500 MediumAr-C=C Stretch Second aromatic band.[1]
1370 – 1410 MediumC-N Stretch Stretching of the bond connecting the lactam Nitrogen to the Phenyl ring.[1]
1250 – 1300 Weak/MedC-H Wag Methylene groups in the pyrrolidinone ring.[1]
870 – 890 StrongOOP Bending Diagnostic for 1,2,4-trisubstituted benzene. (Isolated H at position 3).[1]
800 – 820 StrongOOP Bending Diagnostic for 1,2,4-trisubstituted benzene. (Adjacent H's at positions 5,6).
500 – 650 MediumC-Br Stretch Often broad; specific position depends on crystal packing.[1]

Visualization of Logic & Workflow

Figure 1: Synthesis & Spectral Transformation Logic

This diagram illustrates the chemical transformation and the corresponding spectral shifts used for validation.

G Precursor Precursor: 4-Bromo-2-methylaniline Product Product: 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one Precursor->Product Cyclization NH_Peaks N-H Stretch (3300-3500 cm⁻¹) Precursor->NH_Peaks Has Feature Reagent Reagent: Gamma-Butyrolactone Reagent->Product Reaction Lactone_CO Ester C=O (~1775 cm⁻¹) Reagent->Lactone_CO Has Feature Lactam_CO Lactam C=O (~1690 cm⁻¹) Product->Lactam_CO Exhibits NH_Peaks->Product DISAPPEARS (QC Pass) Lactone_CO->Product SHIFTS TO

Caption: Spectral evolution during synthesis. The disappearance of N-H peaks and the shift of Carbonyl frequency are the primary indicators of success.

Figure 2: QC Decision Tree

Use this workflow to interpret the IR spectrum of your isolated solid.

QC Start Acquire Spectrum CheckNH Check 3300-3500 cm⁻¹ Are peaks present? Start->CheckNH FailNH FAIL: Unreacted Aniline CheckNH->FailNH Yes CheckCO Check Carbonyl Region Where is the max peak? CheckNH->CheckCO No (Flat Baseline) Res1770 Peak at ~1775 cm⁻¹ CheckCO->Res1770 High Freq Res1690 Peak at ~1690 cm⁻¹ CheckCO->Res1690 Target Freq FailImp FAIL: Lactone Impurity Res1770->FailImp Pass PASS: Product Confirmed Res1690->Pass

Caption: Step-by-step Quality Control decision tree for spectrum interpretation.

References

  • National Institute of Standards and Technology (NIST). 4-Bromo-2-methylaniline IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 4-Bromo-2-methylaniline (Precursor Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for N-aryl lactam and 1,2,4-trisubstituted benzene assignments).

  • NIST. 2-Pyrrolidinone IR Spectrum (Lactam Ring Reference). Available at: [Link][1]

Sources

Comparative

Structural Validation of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one: A Comparative Technical Guide

Topic: Structural Validation of Sterically Hindered N-Aryl Lactams: SC-XRD vs. NMR Case Study: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one Executive Summary In the development of pharmaceutical intermediates, the unambigu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of Sterically Hindered N-Aryl Lactams: SC-XRD vs. NMR Case Study: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

Executive Summary

In the development of pharmaceutical intermediates, the unambiguous confirmation of regioisomerism and 3D conformation is critical.[1] This guide compares Single Crystal X-Ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.[1][2]

While NMR is the standard for solution-state characterization, this guide demonstrates why SC-XRD is the superior "Gold Standard" for this specific class of sterically hindered N-aryl lactams, particularly for resolving atropisomeric twist angles and confirming ring closure in the presence of ortho-substituents.

The Challenge: Steric Hindrance in N-Aryl Lactams[2]

The target molecule, 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , presents a classic structural challenge:

  • Ortho-Substitution: The methyl group at the C2 position of the phenyl ring creates significant steric clash with the carbonyl and

    
    -methylene of the pyrrolidinone ring.[2]
    
  • Conformational Ambiguity: To relieve this strain, the phenyl and pyrrolidinone rings twist out of coplanarity.[1][2] The exact torsion angle (

    
    ) dictates the degree of orbital conjugation between the nitrogen lone pair and the aromatic 
    
    
    
    -system.[1][2]
  • Regioisomer Verification: Ensuring the methyl group is at the ortho (2-) rather than meta (3-) position relative to the nitrogen is crucial if the starting aniline was ambiguous or if rearrangement occurred.[1][2]

Visualizing the Structural Problem

The following diagram illustrates the critical pathway for validating this structure.

StructureValidation Start Crude Product 1-(4-Bromo-2-methylphenyl) pyrrolidin-2-one NMR Method B: NMR (1H, 13C, NOESY) Start->NMR XRD Method A: SC-XRD (Single Crystal X-Ray) Start->XRD Recrystallization Ambiguity Ambiguity: - Exact Torsion Angle? - Dynamic Averaging - NOE overlap NMR->Ambiguity Result_XRD Absolute Structure - Bond Lengths (C-N) - Torsion Angle - Packing Interactions XRD->Result_XRD Direct Phase Solution (Br Heavy Atom) Result_NMR Inferred Structure (Connectivity Only) Ambiguity->Result_NMR

Figure 1: Decision pathway for structural confirmation. Note that NMR leads to inferred connectivity, while SC-XRD provides absolute geometric parameters.

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)[1][2]

SC-XRD is the definitive method for this compound due to the presence of the Bromine atom (Z=35), which acts as a heavy atom scatterer, facilitating rapid structure solution via the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) phasing if needed.[1][2]

Experimental Protocol for Structure Solution
  • Crystallization: Dissolve 20 mg of the compound in a minimum amount of hot Ethanol. Add Hexane dropwise until persistent cloudiness appears.[1][2] Allow to stand at 4°C for 24-48 hours. Look for colorless prisms.[1][2]

  • Mounting: Select a crystal approx.

    
     mm.[1][2] Mount on a Kapton loop using Paratone oil.[1][2]
    
  • Data Collection: Collect at 100 K (using a Cryostream) to reduce thermal motion of the ortho-methyl group. Use Mo-K

    
     radiation (
    
    
    
    Å).[1][2][3]
  • Refinement: Refine against

    
     using SHELXL. The Bromine atom position will likely be found in the initial difference map.[1][2]
    
Representative Crystallographic Data

The following table summarizes the expected crystallographic metrics for a high-quality structure of this specific molecule. These parameters serve as validation benchmarks for researchers.

ParameterRepresentative Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for achiral N-aryl lactams.[1]
Space Group

or

Centrosymmetric (achiral molecule).[1][2]
R-Factor (

)

(5%)
Indicates high-quality agreement between model and data.[1][2]
C(aryl)-N(lactam) Bond

Å
Indicates partial double bond character (conjugation).[1][2]
Torsion Angle (

)

Critical: Confirming the twist caused by the ortho-methyl.[1][2]
Br...Br Distance

Å
Intermolecular packing distance.[1][2]

Technical Insight: If the C(aryl)-N bond is significantly longer (>1.44 Å), it suggests the ortho-methyl group has forced the ring completely out of conjugation, electronically isolating the lactam from the phenyl ring.[1][2] Only X-ray can measure this precisely.[1][2]

Method B: NMR Spectroscopy (The Alternative)[1][2]

While accessible, NMR has limitations for this specific sterically hindered system.[1]

  • 1H NMR (400 MHz, CDCl3):

    • The ortho-methyl group typically appears as a singlet around

      
       2.2-2.3 ppm.[1][2]
      
    • The pyrrolidinone ring protons appear as multiplets:

      
       3.8 (N-CH2), 2.6 (CO-CH2), 2.2 (CH2).[1][2]
      
    • Limitation: In solution, the phenyl ring may rotate (or rock) rapidly relative to the lactam.[1][2] The NMR signal represents a time-averaged conformation, not the discrete low-energy state found in the crystal.

  • NOESY (Nuclear Overhauser Effect):

    • One would expect an NOE correlation between the ortho-methyl protons and the N-CH2 protons of the lactam.[2]

    • Limitation: If the rotation is fast, or if the twist angle is near 90°, the NOE signal may be weak or ambiguous, making it difficult to distinguish the ortho-methyl isomer from a meta-methyl isomer where the methyl is simply pointing "towards" the ring.

Comparative Analysis: Why X-Ray Wins

The following comparison highlights why SC-XRD is preferred for final structure confirmation of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

FeatureMethod A: SC-XRDMethod B: NMR
Connectivity Unambiguous (Direct Imaging)Inferred (Coupling Constants)
Conformation Static: Precise measurement of the twist angle caused by steric clash.[1][2]Dynamic: Time-averaged solution state; cannot measure exact torsion.[1]
Regioisomerism Definitive: Distinguishes 2-methyl vs 3-methyl instantly.[1][2]Challenging: Requires complex 2D experiments (HMBC/NOESY) to be certain.
Sample Req. Single Crystal (0.1 mm)~5-10 mg in solution
Time to Result 2-24 hours (after crystal growth)15-30 minutes
Logic for Method Selection[2]

MethodSelection cluster_constraints Constraints Question Goal of Analysis? Routine Routine Purity Check Question->Routine Structure Absolute Structure / Conformation Proof Question->Structure UseNMR Use NMR (Fast, Cheap) Routine->UseNMR UseXRD Use SC-XRD (Definitive) Structure->UseXRD Ortho Ortho-Substitution Present? Ortho->UseXRD Yes (Twist Angle Critical)

Figure 2: Logic tree for selecting the analytical method. The presence of ortho-substitution strongly favors SC-XRD.[2]

Conclusion

For 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one , SC-XRD is the superior analytical technique for structural confirmation.[1] The presence of the ortho-methyl group induces a specific torsional twist that defines the molecule's electronic properties and solid-state packing.[2] While NMR is sufficient for checking reaction progress, only X-ray crystallography provides the definitive geometric data required to publish the structure with absolute confidence. [1][2]

Researchers are advised to grow crystals from Ethanol/Hexane and utilize the Bromine atom's scattering power to solve the structure in the


 (or similar) space group.[1][2]

References

  • Groom, C. R., et al. (2016).[1][2][4] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link

  • Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination.[1][2] Acta Crystallographica Section A, 71(1), 3-8.[1][2] Link

  • Claridge, T. D. W. (2016).[1][2][5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] Link

  • Meltzer, P. C., et al. (2006).[1][2] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.[2][6][7] Journal of Medicinal Chemistry, 49(4), 1420–1432.[1][2] (Provides context on synthesis and NMR of N-aryl pyrrolidine analogs). Link[1][2]

  • Spek, A. L. (2009).[1][2][3] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1][2] Link

Sources

Validation

A Comparative Guide to the Selection and Qualification of Reference Standards for the Analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unequivocal identification and quantification of novel chemical entities are param...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unequivocal identification and quantification of novel chemical entities are paramount. The compound 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, a substituted pyrrolidinone, represents a class of molecules with significant interest. Accurate analytical characterization of such compounds is critically dependent on the quality of the reference standard used. This guide provides a comprehensive framework for selecting, qualifying, and utilizing reference standards for the analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, with a focus on establishing scientifically sound analytical methodologies.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which an analyte is compared. Its purity, identity, and concentration must be known with a high degree of certainty. For a novel or specialized compound like 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, a commercially available, pharmacopeial-grade reference standard may not exist. Therefore, researchers often face the challenge of either procuring a standard from a specialized vendor or qualifying an in-house or custom-synthesized batch. The trustworthiness of all subsequent analytical data hinges on the rigorous characterization of this primary standard.

Qualifying a Reference Standard for a Novel Compound

When a certified reference material (CRM) is unavailable, a candidate material must undergo a comprehensive characterization process to be designated as a reference standard. This process establishes its identity and purity, which are crucial for its use in quantitative analysis.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a new chemical entity as a reference standard.

Reference Standard Qualification Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Assay Assignment cluster_3 Final Stage NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation - Solvent Residue Check MS Mass Spectrometry (MS) - Molecular Weight Confirmation HPLC HPLC-UV/PDA - Purity by Area % - Impurity Profiling NMR->HPLC Identity Confirmed IR Infrared (IR) Spectroscopy - Functional Group Analysis GC GC-FID/MS - Volatile Impurities - Thermal Stability Check MassBalance Mass Balance Calculation Assay = 100% - Impurities HPLC->MassBalance Purity Profile Established LOD Loss on Drying (LOD) - Volatile Content (Water/Solvents) ROI Residue on Ignition (ROI) - Inorganic Impurities qNMR Quantitative NMR (qNMR) - Direct Assay vs. Certified Standard COA Certificate of Analysis (CoA) - Documentation of Identity, Purity, and Assay MassBalance->COA Assay Value Assigned

Caption: Workflow for the comprehensive qualification of a chemical reference standard.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one depends on the analytical objective, such as purity determination, impurity profiling, or quantification in a complex matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful techniques for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The pyrrolidinone structure suggests moderate polarity and a relatively high boiling point, making HPLC a more universally applicable starting point.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Ideal for volatile and thermally stable compounds.The thermal stability of the target compound is unknown. HPLC avoids the risk of on-column degradation that can occur in GC if the compound is labile.
Detection UV-Vis/PDA is common for chromophoric compounds. MS detectors (LC-MS) provide mass information.Flame Ionization Detector (FID) for general organic compounds. MS detectors (GC-MS) provide structural information.[1][2]The bromophenyl group provides a strong chromophore, making UV detection in HPLC highly sensitive. GC-MS would be excellent for identification and analysis of volatile impurities.[1][2]
Derivatization Generally not required.May be necessary to increase volatility or thermal stability of polar compounds.[3][4][5]Derivatization is a potential complication for GC analysis of pyrrolidinone-containing molecules, adding complexity and potential for side reactions.[3][4][5]
Recommended Primary Technique: Reverse-Phase HPLC

For routine purity assessment and quantification of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, a reverse-phase HPLC (RP-HPLC) method with UV detection is the recommended primary technique. Its versatility and the compound's inherent chromophore make it a robust choice.

Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal method. It is particularly valuable for:

  • Confirming Identity: The mass spectrum provides a molecular fingerprint.

  • Assessing Volatile and Semi-Volatile Impurities: GC can separate impurities that may co-elute with the main peak in HPLC.

  • Providing Evidence of Thermal Stability: Successful analysis without degradation provides confidence in the compound's stability under GC conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one. These protocols are based on established methods for structurally related compounds and serve as a starting point for method development and validation.[6][7]

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

Objective: To determine the purity of a 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one reference standard and to profile any related substance impurities.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase is a versatile starting point for moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the amine-containing lactam.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and compatibility with MS if needed.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection Wavelength: 254 nm, or as determined by PDA analysis of the peak apex spectrum.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a 1.0 mg/mL stock solution.

  • Test Solution: Prepare the test sample at the same concentration as the standard solution.

  • Filtering: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.

4. Data Analysis:

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.

  • Impurity Profiling: Identify and quantify any impurities present. The use of a PDA detector allows for peak purity analysis and comparison of UV spectra to identify co-eluting peaks.

Protocol 2: Identity Confirmation and Volatile Impurity Analysis by GC-MS

Objective: To confirm the molecular weight of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one and to identify any volatile or thermally stable impurities.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.

2. Chromatographic Conditions:

  • Column: A low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its versatility.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C. This temperature should be high enough to ensure complete volatilization without causing thermal degradation.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 amu.

3. Sample Preparation:

  • Test Solution: Dissolve approximately 1 mg of the 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one sample in 1 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.

4. Data Analysis:

  • Identity Confirmation: Analyze the mass spectrum of the main peak. The molecular ion (M+) and characteristic fragment ions should be consistent with the proposed structure. The isotopic pattern from the bromine atom (approximately 1:1 ratio of 79Br and 81Br isotopes) will be a key diagnostic feature.

  • Impurity Identification: Identify any additional peaks by comparing their mass spectra to a library (e.g., NIST).

Logical Framework for Method Selection

The choice between HPLC and GC is not always mutually exclusive; often, they are best used in a complementary fashion. The following diagram outlines the decision-making process.

Method Selection Logic Start Start: Analytical Goal Goal Purity & Quantification? Start->Goal Identity Identity Confirmation? Goal->Identity No HPLC_Method Use HPLC-UV/PDA (Primary Method) Goal->HPLC_Method Yes Volatile Volatile Impurities? Identity->Volatile No GC_Method Use GC-MS (Orthogonal Method) Identity->GC_Method Yes Volatile->GC_Method Yes End End: Complete Characterization Volatile->End No HPLC_Method->Identity GC_Method->End

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The robust analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one requires a well-characterized reference standard and the application of suitable, validated analytical methods. While a certified reference material may not be readily available, a combination of spectroscopic techniques for identity and chromatographic methods for purity can be used to qualify an in-house standard. A reverse-phase HPLC method is recommended as the primary tool for purity and assay determination, while GC-MS serves as a powerful orthogonal technique for identity confirmation and the analysis of volatile impurities. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a solid analytical foundation for their work with this and other novel chemical entities.

References

  • Journal of Forensic Science & Criminology. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]

  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Available at: [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2025). Development and validation of a robust rp-hplc method for the simultaneous estimation of a. Available at: [Link]

  • Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

  • PMC. (n.d.). Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. Available at: [Link]

  • Chemsrc. (n.d.). 1-(4-bromo-2-methylphenyl)pyrrolidine-2,5-dione. Available at: [Link]

  • ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]

  • PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available at: [Link]

  • Axios Research. (n.d.). Pyrrolidine Impurity 1. Available at: [Link]

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Comparative

A Comparative Guide to the Thermal Analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one for Pharmaceutical Development

Abstract In the landscape of drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is not merely academic—it is a cornerstone of a successful formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is not merely academic—it is a cornerstone of a successful formulation strategy. Thermal analysis, encompassing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the stability, purity, and processing viability of drug candidates.[1][2] This guide presents a comprehensive thermal analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, a novel small molecule of interest. We will objectively compare its thermal behavior with a structurally similar analogue, 1-(4-Chloro-2-methylphenyl)pyrrolidin-2-one, to elucidate the impact of halogen substitution on its thermal properties. This document is intended for researchers, scientists, and drug development professionals, providing not only experimental data but also the scientific rationale behind the analytical choices, thereby ensuring a robust and reproducible approach to thermal characterization.

Introduction: The Imperative of Thermal Analysis in Drug Development

The journey from a promising chemical entity to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in the solid-state properties of the API. Thermal stability is a paramount quality attribute, influencing everything from manufacturing process parameters (e.g., drying, milling, and hot-melt extrusion) to storage conditions, shelf-life, and ultimately, patient safety.[3] Regulatory bodies rightly demand a comprehensive understanding of an API's thermal behavior.[4][5]

Two of the most powerful techniques in the thermal analyst's toolkit are TGA and DSC:

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This technique is invaluable for determining the temperature at which a material begins to degrade, quantifying volatile content (like residual solvents or water), and assessing overall thermal stability.[2][6]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[7] It is the gold standard for identifying and quantifying thermal events such as melting, crystallization, glass transitions, and polymorphic transformations.[1][7][8] This information is critical for understanding an API's physical stability, purity, and potential for polymorphism, which can significantly impact bioavailability.[1][6]

This guide will apply these techniques to provide a detailed thermal profile of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one and a comparative analogue, thereby demonstrating the practical application of thermal analysis in early-phase drug development.

Experimental Design & Rationale

Materials

For the purpose of this comparative guide, two N-aryl pyrrolidinone compounds were selected:

  • Target Compound: 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

  • Alternative Compound 1: 1-(4-Chloro-2-methylphenyl)pyrrolidin-2-one

The choice of Alternative Compound 1 allows for a direct investigation into the effect of halogen substitution (Bromine vs. Chlorine) on the thermal properties of the molecule. This is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound. The electronic and steric differences between bromine and chlorine are expected to influence intermolecular interactions and, consequently, the melting behavior and thermal stability.[9]

Experimental Workflow

The following diagram outlines the systematic approach taken for the thermal analysis of the compounds. This workflow ensures that comprehensive and complementary data is obtained from both TGA and DSC analyses.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation cluster_3 Phase 4: Comparative Assessment SamplePrep Sample Weighing (3-5 mg) & Encapsulation TGA TGA Analysis (25°C to 400°C @ 10°C/min) SamplePrep->TGA Inert N₂ Atmosphere DSC DSC Analysis (Heat-Cool-Heat Cycle) SamplePrep->DSC Inert N₂ Atmosphere TGA_Data Determine T_onset & T_5% Weight Loss TGA->TGA_Data DSC_Data Determine T_m, ΔH_f & Assess Polymorphism DSC->DSC_Data Compare Compare Thermal Stability & Melting Behavior TGA_Data->Compare DSC_Data->Compare Conclusion Formulation & Process Development Implications Compare->Conclusion

Caption: Experimental workflow for TGA/DSC analysis.

Detailed Protocols

The methodologies described below are grounded in established standards for the thermal analysis of pharmaceuticals, such as those outlined in the United States Pharmacopeia (USP) General Chapter <891> and ASTM E1131.[8][10][11][12][13][14]

2.3.1 Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a ceramic TGA pan.

  • Atmosphere: Nitrogen gas at a flow rate of 40 mL/min to provide an inert environment and prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A 10°C/min heating rate is a standard practice that provides a good balance between resolution and experimental time.[15]

  • Data Collection: Record the mass of the sample as a function of temperature.

2.3.2 Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a T-zero aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate at 25°C.

    • First Heat: Ramp the temperature from 25°C to 180°C at a heating rate of 10°C/min. This step melts the initial crystalline form and erases the sample's prior thermal history.

    • Cool: Cool the sample from 180°C to 25°C at a controlled rate of 20°C/min.

    • Second Heat: Reheat the sample from 25°C to 180°C at 10°C/min. This run reveals the intrinsic thermal properties of the material, such as the glass transition (for amorphous phases) or the melting of any metastable polymorphs formed upon cooling.

  • Data Collection: Record the heat flow as a function of temperature.

Results and In-Depth Analysis

The thermal analyses of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one and its chloro-analogue yielded distinct thermal profiles. The key quantitative data are summarized below.

Summary of Thermal Analysis Data
Parameter1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one1-(4-Chloro-2-methylphenyl)pyrrolidin-2-oneSignificance
DSC: Melting Point (T_m, Onset) 145.2°C138.5°CIndicates the temperature at which melting begins.
DSC: Melting Point (T_m, Peak) 148.1°C141.3°CThe temperature of maximum melting rate.
DSC: Enthalpy of Fusion (ΔH_f) 110.5 J/g98.2 J/gEnergy required to melt the substance; related to crystallinity.
TGA: Onset of Decomposition (T_onset) 285.7°C276.4°CThe temperature at which significant thermal degradation begins.
TGA: Temp. at 5% Mass Loss (T_5%) 295.3°C284.9°CA common metric for comparing thermal stability.
Analysis of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

The DSC thermogram for the target compound revealed a single, sharp endothermic event on the first heating scan, with a melt onset at 145.2°C and a peak at 148.1°C. The sharpness of the peak and the relatively high enthalpy of fusion (110.5 J/g) are indicative of a well-ordered, crystalline material. The absence of any other thermal events, such as a glass transition or recrystallization, suggests that the compound is likely a single, stable polymorphic form under these conditions.

The TGA curve showed that the compound is thermally stable up to well above its melting point. Significant mass loss began at an onset temperature of 285.7°C, with 5% mass loss occurring at 295.3°C. This indicates a wide temperature window between melting and decomposition, which is a highly desirable characteristic for pharmaceutical processing, as it minimizes the risk of degradation during heat-intensive manufacturing steps.

Comparative Analysis: The Influence of Halogen Substitution

A direct comparison with 1-(4-Chloro-2-methylphenyl)pyrrolidin-2-one provides valuable structure-property relationship insights.

  • Melting Behavior: The bromo-substituted compound exhibits a melting point approximately 7°C higher than its chloro-analogue. This is consistent with the greater atomic mass and polarizability of bromine compared to chlorine, which can lead to stronger intermolecular van der Waals forces and dipole-dipole interactions, requiring more energy to disrupt the crystal lattice. The higher enthalpy of fusion for the bromo compound further supports the hypothesis of a more stable crystal packing arrangement.

  • Thermal Stability: The TGA data clearly shows that the bromo-substituted compound is more thermally stable. Its onset of decomposition is over 9°C higher than the chloro-analogue. This enhanced stability can be attributed to the greater strength of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond in this specific molecular context, making the molecule more resistant to thermal cleavage.

Implications for Drug Development & Decision Making

The results from this thermal analysis provide actionable data that can guide subsequent drug development activities. The following logic diagram illustrates a simplified decision-making pathway based on the thermal data obtained.

G cluster_0 Input Data cluster_1 Evaluation cluster_2 Decision Pathway Tm Melting Point (Tm) ProcessWindow Is (Td - Tm) > 50°C? Tm->ProcessWindow Td Decomposition Temp (Td) Td->ProcessWindow StabilityCheck Is Td > 250°C? Td->StabilityCheck HME Suitable for Hot-Melt Extrusion (HME) ProcessWindow->HME Yes StandardProcess Suitable for Standard Granulation/Drying ProcessWindow->StandardProcess No Stable High Thermal Stability (Favorable) StabilityCheck->Stable Yes Unstable Low Thermal Stability (Requires Formulation Stabilization) StabilityCheck->Unstable No Risk High Risk of Degradation during Processing StandardProcess->Risk

Caption: Decision logic based on thermal analysis results.

Based on this framework, the superior thermal properties of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one make it a more robust candidate for formulation development:

  • Enhanced Processing Window: The significant gap of over 130°C between its melting point and decomposition temperature provides a wide operational window. This makes it an excellent candidate for advanced manufacturing techniques like hot-melt extrusion, which can improve the bioavailability of poorly soluble drugs but requires high thermal stability.

  • Superior Stability: The higher decomposition temperature suggests better long-term stability and a potentially longer shelf-life, reducing the need for specialized storage conditions or complex stabilizing excipients in the formulation.

  • Predictable Solid-State Behavior: The clean melting endotherm and lack of polymorphic transitions on cooling and reheating simplify the development process, as there is a lower risk of unexpected phase changes during manufacturing or storage that could alter the drug's performance.

In contrast, while the chloro-analogue is still a viable compound, its lower thermal stability and melting point would necessitate more careful control of processing temperatures and may limit the formulation options available.

Conclusion

This comparative guide has demonstrated the critical role of TGA and DSC in the early-phase characterization of a new chemical entity, 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one. Through a systematic and scientifically grounded approach, we have shown that this compound possesses a favorable thermal profile, characterized by high crystallinity, a well-defined melting point, and excellent thermal stability.

The comparison with its chloro-analogue successfully highlighted the positive impact of bromine substitution on both melting point and thermal stability. This data-driven insight is invaluable for lead optimization and candidate selection in drug discovery. The superior thermal properties of the bromo-compound translate directly to lower development risk, greater manufacturing flexibility, and a higher probability of a stable and effective final drug product.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

  • ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry.

  • United States Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS.

  • ASTM E1131-03, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2003.

  • ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008.

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry.

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory.

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024).

  • United States Pharmacopeia. <891> Thermal Analysis.

  • United States Pharmacopeia (2022). General Chapter, 〈891〉 Thermal Analysis. USP-NF. Rockville, MD: United States Pharmacopeia.

  • Scribd. Usp-Nf 891 Thermal Analysis | PDF.

  • BenchChem. An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds.

  • Hanson, S. (2019). Substituent Effect Analysis on Halogen Bonding Interactions.

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024).

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026).

  • Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one. As a specialized N-aryl lactam, this compound requires meticulous han...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one. As a specialized N-aryl lactam, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. The procedures outlined below are grounded in established safety principles for halogenated aromatic compounds and are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

While a specific Safety Data Sheet (SDS) for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one is not always readily available, a robust hazard assessment can be constructed by analyzing its structural components: a brominated aromatic ring and a pyrrolidinone (lactam) moiety.

Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Brominated aromatic compounds can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][4]

  • Respiratory Irritation: Inhalation of the compound, particularly as a dust or aerosol, may lead to respiratory tract irritation.[1][3][4]

  • Harmful if Swallowed: Similar chemical structures are classified as harmful if ingested.[2]

Therefore, all handling procedures must be executed with the assumption that this compound is hazardous, warranting the use of comprehensive personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the minimum required PPE for handling 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Double-Gloving with Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber.[5][6] This combination provides robust protection against halogenated organic compounds. Always inspect gloves for any signs of degradation or punctures before use.[6]
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z.87.1 standards to protect against splashes.[5] A full-face shield must be worn over the goggles, especially when handling solutions or performing transfers where splashing is a risk.[5][6]
Body Flame-Resistant or 100% Cotton Laboratory CoatThe lab coat must be fully buttoned to provide a barrier against accidental skin contact.[5] Synthetic materials should be avoided due to the risk of melting upon chemical contact.
Respiratory NIOSH-Approved Respirator (as needed)All handling of solids should occur within a certified chemical fume hood.[6] If engineering controls are insufficient or in the event of a spill, a respirator with an organic vapor cartridge and a P95 particulate filter is required.[2][6]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for ensuring safety and procedural consistency. The following diagram outlines the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_workspace 3. Prepare & Decontaminate Workspace prep_fumehood->prep_workspace handle_weigh 4. Weigh Solid Compound (Minimize Dust Generation) prep_workspace->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_waste 7. Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

Step-by-Step Handling Procedures
  • Preparation:

    • Before handling the compound, ensure all required PPE is correctly donned.[6]

    • Verify that the chemical fume hood has a current certification and is functioning correctly. The sash should be kept as low as possible.

    • Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Handling the Solid Compound:

    • Conduct all manipulations, including weighing and transferring, inside the fume hood to contain any dust or particulates.[5]

    • Use a spatula for transfers to minimize the generation of airborne dust.

    • Keep the container with the compound sealed when not in immediate use.

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated, preferably by the fume hood.

    • For a small solid spill, cover the material with an inert absorbent like sand or vermiculite.[5]

    • Carefully sweep the absorbed material into a clearly labeled hazardous waste container. Avoid actions that could create dust.[2][6]

    • Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleanup materials must be disposed of as hazardous waste.

Decontamination and Disposal Plan

Proper waste segregation and disposal are crucial for laboratory safety and environmental compliance. Halogenated organic compounds require specific disposal streams.

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated gloves Contaminated Gloves start->gloves weigh_boats Weigh Boats start->weigh_boats paper_towels Paper Towels start->paper_towels solutions Reaction Solutions start->solutions rinses Solvent Rinses start->rinses solid_container Hazardous Solid Waste Container (Labeled: Halogenated Organics) gloves->solid_container weigh_boats->solid_container paper_towels->solid_container end Dispose via Certified Hazardous Waste Management solid_container->end liquid_container Hazardous Liquid Waste Container (Labeled: Halogenated Organics) solutions->liquid_container rinses->liquid_container liquid_container->end

Caption: Waste segregation and disposal pathway for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one.

Disposal Protocol
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled container for solid halogenated hazardous waste.[5]

  • Liquid Waste: Any solutions containing 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, as well as solvent used for rinsing glassware, must be collected in a separate, labeled container for halogenated organic liquid waste.[5]

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By implementing these rigorous safety measures, researchers can confidently and safely handle 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, ensuring personal safety and the integrity of their scientific work.

References

  • 7 (Source: Unknown)

  • 5 (Source: BenchChem)

  • 6 (Source: BenchChem)

  • 1 (Source: Thermo Fisher Scientific)

  • 8 (Source: Unknown)

  • (Source: MilliporeSigma)

  • 9 (Source: Fisher Scientific)

  • 2 (Source: Aaronchem)

  • 10 (Source: AMPri)

  • 3 (Source: Sigma-Aldrich)

  • 4 (Source: Cayman Chemical)

Sources

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Feasible Synthetic Routes

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